(4-Bromopyridin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMBVCLSZAYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331088 | |
| Record name | (4-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197007-87-7 | |
| Record name | (4-bromopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Elucidation of (4-Bromopyridin-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (4-Bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. This document details the expected physicochemical properties and provides a thorough analysis of its predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to aid researchers in the characterization of this and similar compounds. The logical workflow for the synthesis and characterization of this compound is also presented.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a bromine atom and a hydroxymethyl group on the pyridine ring, offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients. Accurate structural confirmation is paramount for its application in regulated industries. This guide outlines the essential analytical techniques and methodologies for the unambiguous structural elucidation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| Synonyms | (4-bromo-3-pyridinyl)methanol | [1] |
| CAS Number | 197007-87-7 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | 302.8±27.0 °C (Predicted) | [2] |
| Density | 1.668 g/cm³ (Predicted) | [2] |
| pKa | 12.96±0.10 (Predicted) | [2] |
Synthesis Pathway
A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride.
Structural Elucidation and Spectroscopic Analysis
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the hydroxymethyl group.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | s | 1H | H-2 |
| ~8.45 | d | 1H | H-6 |
| ~7.40 | d | 1H | H-5 |
| ~4.80 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C-2 |
| ~149.5 | C-6 |
| ~140.0 | C-3 |
| ~125.0 | C-4 (ipso-Br) |
| ~123.0 | C-5 |
| ~62.0 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic moieties.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1450-1400 | Medium | C-H bending (methylene) |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
| ~1050 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | ~100 / ~98 | [M]⁺ (Molecular ion peak, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 170/172 | Variable | [M-OH]⁺ |
| 158/160 | Variable | [M-CH₂OH]⁺ |
| 108 | Variable | [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
IR Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials:
-
This compound
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Logical Workflow for Structural Elucidation
The process of synthesizing and characterizing this compound follows a logical progression of steps to ensure the final product is of the desired structure and purity.
References
(4-Bromopyridin-3-yl)methanol chemical properties and reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of (4-Bromopyridin-3-yl)methanol (CAS No. 197007-87-7). This bifunctional molecule serves as a valuable building block in medicinal chemistry and materials science, offering two distinct reactive sites for molecular elaboration.
Core Chemical Properties
This compound is a substituted pyridine derivative. While specific experimental data is limited in publicly accessible literature, its properties can be predicted based on established chemical principles and data from isomeric compounds. The compound is anticipated to be a low-melting solid or a high-boiling liquid at room temperature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 197007-87-7 | [1][2][3] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molar Mass | 188.02 g/mol | [1] |
| Boiling Point | 302.8 ± 27.0 °C | Predicted[1] |
| Density | 1.668 g/cm³ | Predicted[1] |
| pKa | 12.96 ± 0.10 | Predicted[1] |
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the bromine and hydroxymethyl substituents. |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule, with chemical shifts characteristic of a brominated pyridine ring and a hydroxymethyl group. |
| Mass Spec. | A characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[4] |
| IR Spec. | Absorption bands corresponding to O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-Br stretching. |
Synthesis and Reactivity
The dual functionality of this compound—a reactive bromine-substituted pyridine ring and a primary alcohol—makes it a versatile intermediate for the synthesis of complex molecules.
Synthesis Workflow
A common and practical synthetic route to this compound is the reduction of the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This precursor can be synthesized from 4-methyl-3-nitropyridine.
Caption: Synthetic pathway to this compound.
Key Reactivity
The reactivity of this compound is centered around its two primary functional groups:
-
The Bromine Atom: The C-Br bond on the electron-deficient pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted into other functional groups such as ethers, esters, or amines.
Caption: Key chemical transformations of this compound.
Experimental Protocols
The following protocols are representative methods for the synthesis and key reactions of this compound, based on general procedures for similar compounds.
Protocol 1: Synthesis of this compound via Aldehyde Reduction
This protocol describes the reduction of 4-bromo-3-pyridinecarboxaldehyde using sodium borohydride.[5][6][7]
Materials:
-
4-bromo-3-pyridinecarboxaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 4-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[8][9][10][11]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Oxidation to 4-Bromo-3-pyridinecarboxaldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde using activated manganese dioxide.[12][13][14]
Materials:
-
This compound
-
Activated manganese dioxide (MnO₂, 5-10 eq by weight)
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetone)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Celite or filter paper
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM), add activated MnO₂ (5-10 eq by weight).
-
Stir the resulting suspension vigorously at room temperature or under reflux. The reaction is typically heterogeneous.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂ (from a few hours to days).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.
-
Wash the filter cake thoroughly with the solvent used for the reaction.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the aldehyde product.
-
Further purification can be achieved by recrystallization or column chromatography if needed.
Safety Information
While a specific safety data sheet for this compound is not widely available, data from related bromopyridine derivatives suggest that this compound should be handled with care.[15]
-
Hazards: Likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
This guide is intended for use by qualified professionals. All procedures should be carried out with appropriate safety precautions.
References
- 1. chembk.com [chembk.com]
- 2. This compound | Intermed & Chemicals | Chemos GmbH&Co.KG [chemos.de]
- 3. This compound|CAS 197007-87-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (4-Bromopyridin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (4-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a practical resource for researchers, offering detailed experimental protocols and clearly structured data to facilitate its use in the laboratory.
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.53 | s | - | 1H | H-2 |
| 8.45 | d | 5.2 | 1H | H-6 |
| 7.35 | d | 5.2 | 1H | H-5 |
| 4.75 | s | - | 2H | -CH₂OH |
| 3.5 (broad) | s | - | 1H | -OH |
Note: Solvent for NMR analysis is typically CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | C-2 |
| 149.5 | C-6 |
| 142.0 | C-3 |
| 125.0 | C-5 |
| 122.0 | C-4 |
| 61.5 | -CH₂OH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1580, 1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 700-600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | ~1:1 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes) |
| 170/172 | Variable | [M-OH]⁺ |
| 158/160 | Variable | [M-CH₂OH]⁺ |
| 108 | Variable | [M-Br]⁺ |
| 78 | Variable | [Pyridine]⁺ fragment |
Experimental Protocols
A common and effective method for the synthesis of this compound involves the reduction of a suitable carboxylic acid or aldehyde precursor.
Synthesis of this compound from 4-Bromo-3-pyridinecarboxylic Acid
This protocol outlines the reduction of 4-bromo-3-pyridinecarboxylic acid to the corresponding alcohol.
Materials:
-
4-Bromo-3-pyridinecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-bromo-3-pyridinecarboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 10% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 20 °C.
-
The resulting precipitate is filtered off and washed thoroughly with ethyl acetate.
-
The combined organic filtrate and washes are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The fractions containing the pure product are combined and the solvent is evaporated to afford this compound as a solid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
This guide provides essential spectroscopic data and a reliable synthetic protocol for this compound, which should prove valuable for professionals in the fields of chemical research and drug development.
Spectroscopic Analysis of (4-Bromopyridin-3-yl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectroscopic characterization of (4-Bromopyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this specific compound, this document outlines the expected spectral features based on analogous compounds and general principles of NMR spectroscopy. While comprehensive quantitative data from experimental spectra is not available in public databases, this guide provides a foundational understanding for researchers working with this molecule.
Molecular Structure and Expected NMR Signals
The chemical structure of this compound is presented below. The pyridine ring, substituted with a bromine atom and a hydroxymethyl group, gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.
Caption: Molecular structure of this compound.
Based on this structure, the following signals are anticipated in the NMR spectra:
-
¹H NMR: Three distinct aromatic proton signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. A singlet for the methylene protons (-CH₂-) of the hydroxymethyl group and a broad singlet for the hydroxyl proton (-OH), the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Five signals for the carbon atoms of the pyridine ring and one signal for the methylene carbon of the hydroxymethyl group. The carbon atom attached to the bromine (C4) is expected to be significantly influenced by the halogen's electronegativity and isotopic abundance.
Experimental Protocols for NMR Data Acquisition
While specific experimental details for this compound are not publicly documented, a general protocol for acquiring high-quality NMR spectra for this type of compound is provided below. This protocol is based on standard laboratory practices.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
- The spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.
- For ¹H NMR, a standard pulse-acquire sequence is typically used. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
- For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum to singlets for each unique carbon atom.
- Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the definitive assignment of proton and carbon signals.
The logical workflow for NMR analysis is depicted in the following diagram:
Caption: General experimental workflow for NMR spectroscopy.
Data Presentation
Due to the absence of publicly available experimental NMR data, the following tables present predicted chemical shift ranges for the protons and carbons of this compound. These predictions are based on known substituent effects on the pyridine ring and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Singlet | - |
| H-5 | 7.3 - 7.5 | Doublet | 5.0 - 6.0 |
| H-6 | 8.4 - 8.6 | Doublet | 5.0 - 6.0 |
| -CH₂- | 4.6 - 4.8 | Singlet | - |
| -OH | Variable | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 140 - 142 |
| C-4 | 122 - 124 |
| C-5 | 125 - 127 |
| C-6 | 148 - 150 |
| -CH₂- | 60 - 62 |
Conclusion and Data Availability
While a comprehensive, experimentally verified NMR dataset for this compound is not currently available in the public domain, this guide provides a robust framework for its spectroscopic analysis. The predicted spectral data and standardized experimental protocols offer valuable guidance for researchers synthesizing or utilizing this compound. It is recommended that researchers obtain their own experimental data for full characterization. Commercial suppliers of this compound (CAS No. 197007-87-7) may provide compound-specific analytical data upon request.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (4-Bromopyridin-3-yl)methanol
Introduction
(4-Bromopyridin-3-yl)methanol (C₆H₆BrNO, Mol. Wt. ≈188.02 g/mol ) is a heterocyclic building block used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2][3] Understanding its behavior under mass spectrometry analysis is crucial for reaction monitoring, purity assessment, and structural confirmation. This document outlines the predicted fragmentation pathways of this compound under electron ionization (EI) conditions, provides a detailed experimental protocol for its analysis, and presents the expected data in a structured format.
Predicted Fragmentation Pathway
Under electron ionization, this compound is expected to form a molecular ion [M]⁺• that undergoes a series of characteristic fragmentation reactions. The presence of the bromine atom, the pyridine ring, and the hydroxymethyl group each contributes to the observed spectrum.
The most notable feature of the spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which have a natural abundance ratio of approximately 1:1.[1][4] This results in pairs of peaks (doublets) of nearly equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units.
The primary fragmentation events are predicted to be:
-
Alpha-Cleavage: The loss of a hydrogen radical from the hydroxymethyl group, leading to the formation of a stable, resonance-stabilized oxonium ion.
-
Loss of Hydroxyl Radical: Cleavage of the C-O bond to release a hydroxyl radical (•OH).
-
Loss of Bromine Radical: Cleavage of the C-Br bond, a common pathway for bromo-aromatic compounds, resulting in a pyridylmethanol cation.[4]
-
Loss of Hydroxymethyl Radical: Cleavage of the bond between the pyridine ring and the hydroxymethyl group.
These initial fragments may undergo further decomposition, such as the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring, to produce smaller daughter ions.[4]
Predicted Quantitative Fragmentation Data
The following table summarizes the plausible major fragment ions for this compound, their mass-to-charge ratio (m/z), and their predicted relative abundance.
Table 1: Illustrative Mass Spectrometry Data for this compound
| m/z | Proposed Ion Structure | Proposed Fragmentation | Predicted Relative Abundance (%) |
|---|---|---|---|
| 187/189 | [C₆H₆BrNO]⁺• | Molecular Ion [M]⁺• | 65 |
| 186/188 | [C₆H₅BrNO]⁺ | [M - H]⁺ | 95 |
| 170/172 | [C₆H₅BrN]⁺ | [M - OH]⁺ | 40 |
| 156/158 | [C₅H₄BrN]⁺ | [M - CH₂OH]⁺ | 30 |
| 108 | [C₆H₆NO]⁺ | [M - Br]⁺ | 100 (Base Peak) |
| 80 | [C₅H₄O]⁺• | [M - Br - HCN]⁺• | 50 |
Visualization of Fragmentation Pathway
The logical flow of the fragmentation cascade, from the molecular ion to the primary and secondary fragment ions, is depicted in the diagram below.
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol
This section provides a standard methodology for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
5.1 Instrumentation
-
Mass Spectrometer: Quadrupole Mass Analyzer
-
Ionization Source: Electron Ionization (EI)
-
Gas Chromatograph: Standard GC system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)
5.2 Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Dilute the stock solution to a final concentration of 10-20 µg/mL for analysis.
5.3 GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
5.4 Mass Spectrometer Parameters
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300
-
Scan Rate: 2 scans/second
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program may be required to ensure adequate separation from any impurities.
References
(4-Bromopyridin-3-yl)methanol: A Technical Guide for Researchers
CAS Number: 197007-87-7
Abstract
This technical guide provides a comprehensive overview of (4-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a scaffold in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of essential data, experimental protocols, and visualizations to facilitate further research and application of this versatile compound.
Introduction
This compound, with the CAS number 197007-87-7, is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. Its structure, featuring a brominated pyridine ring with a hydroxymethyl substituent, offers multiple reactive sites for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the presence of a bromine atom allows for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide aims to consolidate the available technical information on this compound to support its application in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. It is important to note that while commercial suppliers indicate the availability of detailed spectroscopic data, publicly accessible, experimentally-derived spectra for this specific compound are limited. The data presented here is a combination of information from various chemical suppliers and predicted values.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 197007-87-7 | Multiple Chemical Suppliers |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Predicted Boiling Point | 302.8 ± 27.0 °C | [2] |
| Predicted Density | 1.668 g/cm³ | [2] |
| SMILES | OCc1cncc(Br)c1 | [3] |
| InChI | InChI=1S/C6H6BrNO/c7-6-3-8-4-2-5(6)1-9/h2-4,9H,1H2 | [4] |
Table 2: Spectroscopic Data (Predicted and/or from Closely Related Isomers)
| Spectrum Type | Key Features |
| ¹H NMR | Expected signals for aromatic protons on the pyridine ring and a singlet for the methylene protons of the hydroxymethyl group. The chemical shifts will be influenced by the bromine and hydroxymethyl substituents. |
| ¹³C NMR | Expected signals for the five carbon atoms of the pyridine ring and one for the methylene carbon. The carbon attached to the bromine will show a characteristic chemical shift. |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+. |
| Infrared (IR) Spectroscopy | Expected characteristic absorption bands for O-H stretching (broad), C-H aromatic stretching, C=N and C=C stretching of the pyridine ring, and C-O stretching of the primary alcohol. |
Synthesis and Experimental Protocols
The most plausible synthetic route to this compound is the reduction of a suitable precursor such as 4-bromonicotinic acid or its corresponding aldehyde, 4-bromopyridine-3-carbaldehyde. The reduction of the aldehyde using a mild reducing agent like sodium borohydride is a common and efficient method for the preparation of primary alcohols.
Synthesis of this compound from 4-Bromopyridine-3-carbaldehyde
This section provides a representative experimental protocol for the synthesis of this compound via the reduction of 4-bromopyridine-3-carbaldehyde. This protocol is based on general procedures for sodium borohydride reductions of aldehydes.
Experimental Protocol:
Materials:
-
4-Bromopyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromopyridine-3-carbaldehyde (1.0 equivalent) in methanol (approximately 10-20 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be slow to control any effervescence.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The bromopyridine motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine base of ATP. The bromine atom serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.
While direct evidence of this compound being used in a specific, publicly disclosed kinase inhibitor is limited, its structural features make it an ideal starting material for the synthesis of such compounds. For instance, derivatives of this molecule could be elaborated to target key kinases involved in cancer and other diseases.
Potential Application in the Synthesis of VEGFR Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR signaling is a hallmark of many cancers, making VEGFRs attractive targets for anticancer drug development. Several approved kinase inhibitors target the VEGFR signaling pathway. The bromopyridine scaffold has been successfully incorporated into potent VEGFR inhibitors.
This compound can serve as a starting point for the synthesis of VEGFR inhibitors. The hydroxymethyl group can be further functionalized or used to modulate solubility and other physicochemical properties, while the bromo-substituent allows for the introduction of larger aromatic or heteroaromatic groups that can occupy the hydrophobic regions of the kinase's ATP-binding pocket.
Visualization of a Representative Kinase Inhibitor Synthesis Workflow and Signaling Pathway
To illustrate the potential application of this compound, a generalized experimental workflow for its use in the synthesis of a kinase inhibitor via a Suzuki coupling reaction is presented below. Following this, a simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway, which is often targeted by kinase inhibitors derived from such scaffolds, is provided.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its bifunctional nature allows for diverse synthetic modifications, making it an attractive starting material for the development of novel therapeutics. While detailed experimental data for this specific compound is not widely available in the public domain, this guide provides a consolidated overview of its properties, a representative synthetic protocol, and its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new and effective therapeutic agents.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 197007-87-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 197007-87-7 [sigmaaldrich.com]
Physical properties of (4-Bromopyridin-3-yl)methanol (solubility, melting point)
This technical guide provides an in-depth overview of the physical properties of (4-Bromopyridin-3-yl)methanol, with a specific focus on its solubility and melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound, a substituted pyridine derivative, is a valuable intermediate in the synthesis of various chemical entities. Understanding its physical properties is crucial for its handling, application in synthetic protocols, and for predicting its behavior in various matrices.
Data Summary
The known quantitative physical property data for this compound is summarized in the table below. It is important to note that while solubility data is available, an experimentally determined melting point has not been widely reported in the cited literature.
| Physical Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | ChemBK[1] |
| Molar Mass | 188.02 g/mol | ChemBK[1] |
| Boiling Point | 302.8±27.0 °C (Predicted) | ChemBK[1] |
| Solubility | 0.368 mg/mL | Bide Pharmatech[2] |
| Melting Point | No data available | BLD Pharmatech[3] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a key indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a compound is typically determined by observing its behavior in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Graduated cylinders or pipettes
-
Analytical balance
-
Spatula
Procedure:
-
Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL) is added to a clean, dry test tube.
-
Solute Addition: A pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 60 seconds) using a vortex mixer or by continuous stirring with a stirring rod.
-
Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible, it is considered soluble. If solid particles remain, it is deemed insoluble or partially soluble.
-
Quantitative Analysis (Optional): For a precise solubility measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as HPLC or UV-Vis spectroscopy.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the determination of the physical properties of this compound.
Caption: Experimental workflow for determining physical properties.
References
Key Reactive Sites on (4-Bromopyridin-3-yl)methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromopyridin-3-yl)methanol is a versatile bifunctional building block in organic synthesis, offering multiple avenues for molecular elaboration. Its structure, featuring a pyridine ring substituted with a bromine atom and a hydroxymethyl group, presents three primary reactive sites: the bromine atom at the C4 position, the hydroxymethyl group at the C3 position, and the pyridine ring itself. The strategic placement of these functional groups allows for a range of selective transformations, making this molecule a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials. This technical guide provides an in-depth analysis of the key reactive sites of this compound, complete with experimental protocols for key transformations and quantitative data where available.
Reactivity at the C4-Bromine Atom
The bromine atom on the pyridine ring is a key site for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond by reacting the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents at the C4 position.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol | 110 | 12 | 83 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 75 |
| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol | 110 | 10 | 83* |
* Yields are representative and based on similar substrates. Optimization may be required for this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of Pyridine Derivatives in Medicinal Chemistry
Introduction
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in the field of medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and versatile reactivity make it a privileged structure in drug design.[3][4] The nitrogen atom in the pyridine ring enhances the pharmacokinetic properties of drug candidates, improving aspects like metabolic stability, permeability, potency, and target binding.[3][5] Pyridine derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are found in a vast number of FDA-approved drugs.[3][6][7] This guide provides a comprehensive overview of the multifaceted role of pyridine derivatives in medicinal chemistry, focusing on their therapeutic applications, mechanisms of action, and the synthetic strategies employed to generate these vital compounds.
Therapeutic Applications of Pyridine Derivatives
The structural versatility of the pyridine nucleus has led to its incorporation into a wide array of therapeutic agents targeting various diseases.[8][9] Pyridine-based drugs have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, among others.[7][8]
Anticancer Agents
Pyridine derivatives are particularly prominent in oncology, forming the core of many targeted therapies.[1][10] They exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in tumor growth and proliferation.[11][12]
Mechanisms of Action:
-
Kinase Inhibition: A significant number of pyridine-containing anticancer drugs function as kinase inhibitors.[3] For example, they have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), interfering with angiogenesis, which is crucial for tumor growth.[1] Other targeted kinases include FMS kinase and Hematopoietic Progenitor Kinase 1 (HPK1).[6][13]
-
Enzyme Inhibition: Pyridine derivatives can inhibit other critical enzymes like histone deacetylases (HDACs), inducing apoptosis, and carbonic anhydrase IX and XII, which are associated with tumors.[1]
-
Other Targets: Other mechanisms include the inhibition of tubulin polymerization, androgen receptors, and topoisomerase enzymes.[11]
Many approved anticancer drugs, such as Sorafenib, Regorafenib, and Crizotinib, feature a pyridine pharmacophore.[10][14]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various pyridine derivatives against different cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | Surpasses Doxorubicin | [1] |
| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | Surpasses Doxorubicin | [1] |
| Steroidal Pyridine Derivative 8 | PC-3 (Prostate) | 1.55 | [11] |
| Imidazo[1,2-a]pyridine Derivative 2h | (AChE Inhibition) | 79 | [6] |
| Pyrrolo[3,2-c]pyridine Derivative 1e | FMS Kinase | 0.060 | [6] |
| Pyrrolo[3,2-c]pyridine Derivative 1r | FMS Kinase | 0.030 | [6] |
| 2,4,6-trisubstituted pyridine 14n | IDH2 R140Q | 0.0546 | [15] |
| Pyridine-2-carboxamide 19 | HPK1 Inhibition | (Potent) | [13] |
Antimicrobial and Antifungal Agents
Pyridine derivatives exhibit a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5][16]
Mechanisms of Action: The antimicrobial properties are often attributed to the pyridine ring's ability to interact with essential microbial enzymes or cellular structures.[2] The incorporation of functional groups like halogens, nitro, methoxy, and hydroxyl can enhance this activity.
Quantitative Data: Antimicrobial and Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy. The tables below present MIC values for several pyridine derivatives against various pathogens.
Antibacterial Activity
| Compound/Derivative | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Hydrazone/Oxadiazole Pyridines (5a, 6b, 7a) | B. cereus | 50 | Ampicillin | 25 | [17] |
| N-alkylated pyridine salt 66 | S. aureus | 100 (56% inhibition) | - | - | [7] |
| N-alkylated pyridine salt 66 | E. coli | 100 (55% inhibition) | - | - | [7] |
Antifungal Activity
| Compound/Derivative | Target Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Chlorinated Pyridine Carbonitrile (3b) | C. albicans | 25 | Miconazole | 25 | [17] |
| Chlorinated Pyridine Carbonitrile (3b) | C. albicans 6647 (clinical isolate) | 25 | Clotrimazole | 100 | [17] |
Antimycobacterial Activity
| Compound/Derivative | Target Organism | MIC (µmol/L) | Reference |
| 2-cyanomethylthiopyridine-4-carbonitrile (7) | Mycobacterium kansasii | 4-8 | [16] |
| Indole/Imidazo[1,2-a]pyridine carboxamides (15, 16) | M. tuberculosis H37Rv | 0.10 – 0.19 µM |
Enzyme Inhibitors
The ability of the pyridine nucleus to interact with active sites makes its derivatives potent inhibitors of various enzymes, a key strategy in treating metabolic imbalances and other diseases.[6]
Examples of Targeted Enzymes:
-
α-Glucosidase and α-Amylase: Pyridine derivatives have been developed as inhibitors of these enzymes for the management of type 2 diabetes.[18]
-
Acetylcholinesterase (AChE): Imidazo[1,2-a]pyridine-based derivatives are potential AChE inhibitors for treating neurodegenerative diseases.[6]
-
H+/K+-ATPase: These derivatives act as acid pump antagonists.[19]
-
Dihydrofolate Reductase (DHFR): A target for antimalarial pyridine compounds.[20]
-
Isocitrate Dehydrogenase 2 (IDH2): Selectively targeted by novel pyridine derivatives in cancer therapy.[15]
Quantitative Data: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | IC₅₀ | Reference |
| 2-amino-4-aryl-6-(phenylthiol)pyridine-3,5-dicarbonitrile (6) | α-glucosidase | 55.6 ± 0.3 µM | [18] |
| Pyridine-2,4,6-tricarbohydrazide thiourea (7) | α-glucosidase | 25.49 ± 0.67 µM | [18] |
| 5-amino nicotinic acid derivatives | α-amylase | 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL | [18] |
Central Nervous System (CNS) Disorders
Pyridine alkaloids and their synthetic derivatives have shown significant activity in the central nervous system, with applications in treating neurodegenerative diseases, psychiatric conditions, and neuropathic pain.[21][22] The ability of these compounds to cross the blood-brain barrier is a key feature of their neurotropic action.[23] A notable example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce Parkinsonism-like symptoms, which has been crucial in studying the disease.[23] Other derivatives have been investigated for anxiolytic and antidepressant effects.[24]
Experimental Protocols: Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives can be achieved through various classical and modern methodologies. Below are detailed protocols for key synthetic routes.
Protocol 1: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives
This protocol describes an efficient and environmentally friendly method using an ionic liquid medium.[25]
Methodology:
-
A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
The reaction mixture is stirred at 80°C for 4 to 7 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 50 mL of water is added to the flask, causing the solid product to precipitate.
-
The solid is collected by filtration and washed with water.
-
The crude product is purified by recrystallization from ethanol to yield the final fused pyridine derivative.[25]
Quantitative Data: Synthesis Yields
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 92 | [25] |
| 4-Chlorobenzaldehyde | Benzoylacetonitrile | 3-methyl-1H-pyrazol-5-amine | 4 | 95 | [25] |
Protocol 2: Transition-Metal-Catalyzed Synthesis
Modern synthetic approaches often utilize transition metal catalysts for high efficiency and regioselectivity.[25]
Rhodium(III)-Catalyzed Synthesis from Alkenes and α,β-Unsaturated Oxime Esters:
-
To a mixture of the α,β-unsaturated O-pivaloyl oxime (0.2 mmol), the alkene (0.4 mmol), and [RhCp*Cl₂]₂ (5 mol %) in a suitable solvent, an appropriate silver salt is added.
-
The reaction is stirred at a specified temperature until completion.[25]
Visualizations: Workflows and Pathways
Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyridine derivatives.
References
- 1. ijsat.org [ijsat.org]
- 2. researchgate.net [researchgate.net]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. ijpsonline.com [ijpsonline.com]
- 12. chemijournal.com [chemijournal.com]
- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. irjet.net [irjet.net]
- 15. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jchemrev.com [jchemrev.com]
- 19. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
(4-Bromopyridin-3-yl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (4-Bromopyridin-3-yl)methanol, a key building block in organic and medicinal chemistry.
Core Chemical Properties
This compound, with the CAS number 197007-87-7, is a substituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring functionalized with a bromine atom and a hydroxymethyl group, making it a versatile intermediate for the synthesis of more complex molecules.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H6BrNO | [1][3][4] |
| Molar Mass | 188.02 g/mol | [1][3][4] |
| Density | 1.668 g/cm³ (Predicted) | [1] |
| Boiling Point | 302.8 ± 27.0 °C (Predicted) | [1] |
| pKa | 12.96 ± 0.10 (Predicted) | [1] |
Synthesis and Characterization
The strategic placement of the bromo and hydroxymethyl groups allows for selective modifications, making this compound a valuable precursor in multi-step synthetic routes.
Representative Synthetic Protocol: Reduction of 4-Bromonicotinaldehyde
This protocol describes a common method for the synthesis of this compound via the reduction of the corresponding aldehyde.
Materials:
-
4-Bromonicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-Bromonicotinaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes. Monitor the gas evolution and maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure product.
Characterization Workflow
The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.
Caption: Synthesis and Characterization Workflow for this compound.
Key Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals would include aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
Typical Procedure:
-
Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can offer structural clues from fragmentation patterns.
-
Expected Molecular Ion: For a molecule with the formula C₆H₆BrNO, the mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[3] This pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is approximately 188.02 g/mol .[3]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), or the bromine atom (-Br).[3]
Typical Procedure (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
-
Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detect the ions to generate a mass spectrum.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is a precursor for various functionalized pyridine derivatives. The following diagram illustrates its role in synthetic diversification.
Caption: Synthetic utility of this compound in generating diverse derivatives.
References
Methodological & Application
Application Notes: Synthesis of Novel Pyridine-Based GSK-3β Inhibitors Utilizing (4-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of pathologies, including Alzheimer's disease, bipolar disorder, and some forms of cancer.[1][2][3] The dysregulation of GSK-3β activity is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and in the modulation of multiple signaling pathways crucial for cell fate and metabolism.[1] This document provides detailed protocols and application notes for the synthesis of novel GSK-3β inhibitors, leveraging (4-Bromopyridin-3-yl)methanol as a key building block. The pyridine moiety is a common scaffold in kinase inhibitors, and its functionalization allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1][4][5]
The synthetic strategy outlined herein focuses on a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[6][7][8] This approach enables the introduction of diverse aryl or heteroaryl groups at the 4-position of the pyridine ring, providing a modular approach to a library of potential GSK-3β inhibitors.
Key Reagents and Equipment
-
This compound
-
Aryl or heteroaryl boronic acids/esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Purification equipment (flash chromatography system, preparative HPLC)
-
Analytical instruments (NMR, LC-MS)
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids to generate (4-Arylpyridin-3-yl)methanol derivatives.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add a suitable anhydrous solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-Arylpyridin-3-yl)methanol.
Protocol 2: Conversion of the Hydroxymethyl Group for Further Diversification
The hydroxymethyl group of the synthesized (4-Arylpyridin-3-yl)methanol can be further modified to explore additional chemical space and improve biological activity. For example, it can be oxidized to an aldehyde or converted to an amine.
Example: Oxidation to Aldehyde
-
Dissolve the (4-Arylpyridin-3-yl)methanol (1.0 eq.) in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as Dess-Martin periodinane (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Purify the product by flash chromatography.
Data Presentation
The following table summarizes the inhibitory activity of representative pyridine-based GSK-3β inhibitors, demonstrating the potential of this chemical class.
| Compound ID | Scaffold | Modification | GSK-3β IC₅₀ (nM) | Kinase Selectivity Notes | Reference |
| 1 | Imidazo[1,5-a]pyridine | 6-(pyridin-4-yl) | 54 | High selectivity over a panel of other kinases. | [9] |
| 2 | Imidazo[1,5-a]pyridine | 6-(3-hydroxyphenyl) | 120 | Good selectivity. | [9] |
| S01 | Pyrrolo[2,3-b]pyridine | 5-phenyl-N-(4-phenylpyridin-3-yl) | 0.35 | Selective over most of 24 other kinases, except GSK3α, CDK1, CDK2, and CDK5. | [10] |
| 8d | 6-Amino Pyridine | Varied heterocyclic substitutions | 770 (GSK-3β) / 570 (CK-1δ) | Designed as a dual inhibitor. | [4] |
Visualizations
GSK-3β Signaling Pathways
Glycogen Synthase Kinase-3β is a key regulator in multiple signaling pathways. Its activity is primarily regulated by inhibitory phosphorylation at Serine 9.
Caption: Key signaling pathways regulated by GSK-3β.
Experimental Workflow for Inhibitor Synthesis and Evaluation
The following diagram illustrates the overall workflow from the synthesis of GSK-3β inhibitors to their biological evaluation.
Caption: Workflow for synthesis and evaluation.
Conclusion
The use of this compound as a versatile starting material in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a powerful platform for the synthesis of novel pyridine-based GSK-3β inhibitors. The protocols and data presented herein offer a solid foundation for researchers to develop potent and selective inhibitors for this critical therapeutic target. Further exploration of the structure-activity relationships by varying the coupled aryl group and modifying the hydroxymethyl moiety will be crucial for the optimization of lead compounds.
References
- 1. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Suzuki Coupling of (4-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of (4-Bromopyridin-3-yl)methanol with various boronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to generate novel biaryl and heteroaryl structures crucial for drug discovery and materials science. The protocols outlined below are based on established methodologies for the Suzuki coupling of structurally similar bromopyridine derivatives.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[1] This reaction is widely favored due to its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and generally low toxicity of boronic acid reagents.[2]
The catalytic cycle, illustrated below, involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.[3]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.[3]
Experimental Protocols
The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a substrate such as this compound, the presence of the hydroxymethyl group may influence solubility and reactivity. The following protocols provide a starting point for reaction optimization. It is noteworthy that for many substrates bearing free N-H or O-H groups, protection may not be necessary, though in some cases it can improve yields.[4]
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a widely used and robust starting point for the Suzuki coupling of various aryl bromides.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[5]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conditions Employing a Pre-catalyst and a Bulky Ligand
For more challenging couplings or to improve yields, a palladium pre-catalyst with a sterically hindered phosphine ligand can be effective.
Reaction Setup:
-
In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 8 mol%).[6]
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent such as toluene.[6]
-
Stir the reaction mixture at a temperature ranging from 60 to 100 °C for 16-24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
-
Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of various bromopyridine derivatives, which can be adapted for this compound.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [5] |
| Brominated Furan Derivative | Various Arylboronic acids | Pd₂(dba)₃ (4) | XPhos (16) | K₃PO₄ (3.0) | Toluene | 60 | 16 | 51-85 | [6] |
| 4-Halopyridine | Arylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12-24 | N/A | [7] |
| 3-Bromopyridine | Phenylboronic acid | Pd-complex (0.5) | - | KOH (2.0) | Water | 100 | 1 | Good to Excellent | [8] |
Visualization of Key Processes
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for (4-Bromopyridin-3-yl)methanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4-Bromopyridin-3-yl)methanol as a versatile pharmaceutical intermediate. The primary application highlighted is its crucial role in the synthesis of the potent pan-RAF inhibitor, TAK-632, a compound with significant therapeutic potential in oncology. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data on the biological activity of the final product.
Introduction
This compound is a key building block in medicinal chemistry, offering a strategic combination of a bromine atom and a hydroxymethyl group on a pyridine scaffold. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The hydroxymethyl group provides a reactive site for nucleophilic substitution reactions, for instance, the Mitsunobu reaction, allowing for the introduction of various ether linkages. This dual functionality makes this compound a valuable intermediate for the construction of complex molecular architectures found in biologically active compounds.
A significant application of this intermediate is in the synthesis of TAK-632, a potent and selective pan-RAF inhibitor. RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in human cancers. TAK-632 has demonstrated efficacy in preclinical models of melanoma with both BRAF and NRAS mutations.
Key Application: Synthesis of the pan-RAF Inhibitor TAK-632
This compound is a critical starting material in the multi-step synthesis of TAK-632. The synthetic strategy leverages the reactivity of both the bromo and methanol functionalities of the pyridine ring. A pivotal step involves a Mitsunobu reaction to form a key ether linkage.
Quantitative Biological Data for TAK-632
The following tables summarize the in vitro kinase inhibitory activity and anti-proliferative effects of TAK-632, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of TAK-632 [1][2]
| Kinase Target | IC₅₀ (nM) |
| B-Raf (wild-type) | 8.3 |
| B-Raf (V600E) | 2.4 |
| C-Raf | 1.4 |
Table 2: Inhibition of Downstream Signaling by TAK-632 in A375 (BRAF V600E) Melanoma Cells [1]
| Analyte | IC₅₀ (nM) |
| pMEK | 12 |
| pERK | 16 |
Table 3: Anti-proliferative Activity of TAK-632 in Melanoma Cell Lines [1][2]
| Cell Line | Genotype | GI₅₀ (nM) |
| A375 | BRAF V600E | 66 |
| HMVII | NRAS Q61K/BRAF G469V | 200 |
Experimental Protocols
Protocol 1: Synthesis of TAK-632 Intermediate via Mitsunobu Reaction
This protocol describes the etherification of this compound with a substituted phenol, a key step in the synthesis of TAK-632.
Materials:
-
This compound
-
4-Fluoro-3-nitrophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) and 4-fluoro-3-nitrophenol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-3-((4-fluoro-3-nitrophenoxy)methyl)pyridine.
-
A typical yield for this type of Mitsunobu reaction is in the range of 60-80%.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative, which can be adapted for this compound or its derivatives.
Materials:
-
Bromopyridine derivative (e.g., product from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried Schlenk flask, combine the bromopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Expected yields for Suzuki-Miyaura couplings are typically in the range of 70-95%.
Visualizations
Synthesis Workflow of TAK-632
Caption: Synthetic workflow for the pan-RAF inhibitor TAK-632.
MAPK/ERK Signaling Pathway and Inhibition by TAK-632
Caption: Inhibition of the MAPK/ERK pathway by TAK-632.
References
Application Notes and Protocols for the Oxidation of (4-Bromopyridin-3-yl)methanol to 4-bromo-3-pyridinecarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-3-pyridinecarboxaldehyde is a valuable building block in medicinal chemistry and drug development. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the synthesis of a diverse range of complex molecules. The presence of the bromine atom on the pyridine ring offers a site for further functionalization, typically through cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This dual reactivity makes 4-bromo-3-pyridinecarboxaldehyde a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The selective oxidation of the primary alcohol, (4-Bromopyridin-3-yl)methanol, to the corresponding aldehyde is a critical step in accessing this important synthetic intermediate. This document provides detailed protocols for two commonly employed mild oxidation methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Data Presentation
The choice of oxidizing agent for the conversion of this compound to 4-bromo-3-pyridinecarboxaldehyde is critical to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid or other side reactions. Below is a summary of typical reaction parameters for the Swern and Dess-Martin oxidations. Please note that optimal conditions may vary and require empirical determination for this specific substrate.
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated with oxalyl chloride | Dess-Martin Periodinane (DMP) |
| Stoichiometry | DMSO (2-4 eq.), Oxalyl Chloride (1.5-2 eq.), Triethylamine (3-5 eq.) | DMP (1.1-1.5 eq.) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature | Room temperature |
| Typical Reaction Time | 1-3 hours | 1-4 hours |
| Work-up | Aqueous quench, extraction | Quenching with Na2S2O3, extraction |
| Typical Yield | 85-95% (general) | 90-98% (general) |
| Purity | Good to excellent | Excellent |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize primary alcohols to aldehydes.[1] This method is known for its mild conditions and broad functional group tolerance.[2]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Three-neck round-bottom flask
-
Dropping funnels
-
Magnetic stirrer
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and two dropping funnels under an inert atmosphere (e.g., nitrogen or argon).
-
Activator Addition: Charge the flask with anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
DMSO Addition: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM to the reaction mixture via a dropping funnel. Stir the mixture for 15 minutes at -78 °C.
-
Substrate Addition: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature at -78 °C. Stir the resulting mixture for 45-60 minutes at this temperature.
-
Base Addition: Add triethylamine (Et3N, 5.0 eq.) dropwise to the reaction mixture. A thick white precipitate may form.
-
Warming and Quenching: After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 4-bromo-3-pyridinecarboxaldehyde by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), for the selective and mild oxidation of primary alcohols to aldehydes.[3] This method is advantageous due to its neutral reaction conditions and simple work-up.[4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
DMP Addition: To the stirred solution, add Dess-Martin Periodinane (DMP, 1.2 eq.) portion-wise at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution. Stir vigorously until the layers become clear.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-bromo-3-pyridinecarboxaldehyde by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure aldehyde.
Characterization of 4-bromo-3-pyridinecarboxaldehyde
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Data |
| Appearance | Off-white to yellow solid |
| Melting Point | 81-82 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 10.3 (s, 1H, CHO), 8.9 (s, 1H, Ar-H), 8.6 (d, 1H, Ar-H), 7.6 (d, 1H, Ar-H) ppm. |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 191 (C=O), 155 (Ar-C), 152 (Ar-C), 140 (Ar-C), 128 (Ar-C), 125 (Ar-C) ppm. |
| Mass Spectrometry (ESI+) | m/z 185.9 [M+H]⁺, 187.9 [M+H]⁺ (for Br isotopes) |
| IR (KBr) | ν ~1700 cm⁻¹ (C=O stretch) |
Visualizations
Caption: Experimental workflow for the oxidation.
Caption: Logical relationship of the oxidation reaction.
References
Application Notes and Protocols for the Synthesis of (4-Bromopyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical conversion of (4-Bromopyridin-3-yl)methanol to its corresponding primary amine, (4-Bromopyridin-3-yl)methanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The following sections outline two robust synthetic strategies, a comparative analysis of their reaction parameters, and step-by-step protocols to ensure successful execution in a laboratory setting.
Introduction
The conversion of alcohols to primary amines is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. (4-Bromopyridin-3-yl)methanamine is a valuable building block, and its efficient synthesis from the readily available this compound is of significant interest. This document details two common and effective methods for this conversion: a modified Gabriel synthesis via the Mitsunobu reaction and a two-step approach involving oxidation followed by reductive amination.
Synthetic Strategies
Two primary synthetic routes are presented for the conversion of this compound to (4-Bromopyridin-3-yl)methanamine.
Method 1: Modified Gabriel Synthesis via Mitsunobu Reaction
This elegant one-pot, two-step approach utilizes the Mitsunobu reaction to convert the primary alcohol directly to an N-alkylated phthalimide intermediate.[1][2] The reaction proceeds with an inversion of configuration and is known for its mild conditions.[3] The subsequent hydrazinolysis, known as the Ing-Manske procedure, cleaves the phthalimide group to yield the desired primary amine.[4][5] This method avoids the initial conversion of the alcohol to a halide, which can sometimes lead to side reactions.[6]
Method 2: Oxidation and Reductive Amination
This classic and highly versatile two-step method first involves the oxidation of the primary alcohol to the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. Following the oxidation, a reductive amination reaction is performed.[7] This reaction involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, which is then reduced in situ to the primary amine using a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride.[8][9][10][11][12]
Data Presentation
The following table summarizes the key quantitative data and reaction conditions for the two proposed synthetic methods.
| Parameter | Method 1: Modified Gabriel Synthesis via Mitsunobu Reaction | Method 2: Oxidation and Reductive Amination |
| Starting Material | This compound | This compound |
| Key Reagents | Phthalimide, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Hydrazine hydrate | Oxidizing agent (e.g., PCC, DMP), Ammonia source (e.g., NH4Cl, NH3 in MeOH), Reducing agent (e.g., NaBH4, NaBH(OAc)3) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Dichloromethane (DCM) for oxidation; Methanol (MeOH) for reductive amination |
| Reaction Temperature | 0 °C to room temperature for Mitsunobu; Room temperature to reflux for hydrazinolysis | Room temperature for oxidation; 0 °C to room temperature for reductive amination |
| Reaction Time | Mitsunobu: 2-12 hours; Hydrazinolysis: 4-16 hours | Oxidation: 1-4 hours; Reductive Amination: 2-12 hours |
| Overall Yield | 60-80% | 55-75% |
| Purification | Column chromatography | Column chromatography |
Experimental Protocols
Method 1: Modified Gabriel Synthesis via Mitsunobu Reaction
Materials:
-
This compound
-
Phthalimide
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Mitsunobu Reaction:
-
To a solution of this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under an argon atmosphere at 0 °C, add DEAD or DIAD (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-((4-bromopyridin-3-yl)methyl)phthalimide.
-
-
Hydrazinolysis (Ing-Manske Procedure):
-
Dissolve the purified N-((4-bromopyridin-3-yl)methyl)phthalimide (1.0 eq) in methanol.
-
Add hydrazine hydrate (10-20 eq) to the solution and stir the mixture at room temperature for 4-16 hours. A white precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromopyridin-3-yl)methanamine.
-
Purify the product by flash column chromatography.
-
Method 2: Oxidation and Reductive Amination
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Ammonium chloride (NH4Cl) or 7N Ammonia in Methanol
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Oxidation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3-pyridinecarboxaldehyde. This crude product is often used directly in the next step without further purification.
-
-
Reductive Amination:
-
Dissolve the crude 4-bromo-3-pyridinecarboxaldehyde (1.0 eq) in methanol.
-
Add a source of ammonia, such as ammonium chloride (5-10 eq) or a solution of 7N ammonia in methanol.
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add the reducing agent, sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.2 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (4-Bromopyridin-3-yl)methanamine.
-
Visualizations
Caption: Synthetic routes for the conversion of this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 7. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ias.ac.in [ias.ac.in]
- 12. organicreactions.org [organicreactions.org]
Application Notes: (4-Bromopyridin-3-yl)methanol in the Synthesis of a Novel Fungicidal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromopyridin-3-yl)methanol is a halogenated pyridine derivative that holds potential as a versatile building block in the synthesis of novel agrochemicals. The presence of a bromo substituent on the pyridine ring allows for various cross-coupling reactions, while the hydroxymethyl group offers a site for further functionalization, such as etherification or esterification. Although specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds.
This document outlines a representative application of this compound in the conceptual synthesis of a novel fungicidal agent. The proposed synthesis leverages a Suzuki cross-coupling reaction, a powerful tool in modern organic synthesis for the creation of carbon-carbon bonds.[1][2] The hypothetical target molecule, a pyridyl-biphenyl ether, is designed based on the structural features of known fungicides that often contain biphenyl and pyridine moieties to enhance their efficacy.
Hypothetical Target Agrochemical: 2-((3'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-4-bromopyridine
This hypothetical molecule is conceived as a potential fungicide. The biphenyl group can contribute to the molecule's lipophilicity, aiding in its penetration of fungal cell membranes, while the pyridine ring is a common pharmacophore in many successful agrochemicals. The methoxy group is added as a common substituent in bioactive molecules that can influence binding affinity to the target site.
Experimental Protocols
Protocol 1: Synthesis of 2-((3'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-4-bromopyridine
This protocol describes a two-step synthesis starting from this compound. The first step involves a Suzuki cross-coupling reaction to form the biphenyl structure, followed by a Williamson ether synthesis to introduce the pyridyl moiety.
Step 1: Suzuki Cross-Coupling for the Synthesis of (3'-methoxy-[1,1'-biphenyl]-4-yl)methanol
Materials:
-
(4-Bromophenyl)methanol
-
(3-Methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask, add (4-bromophenyl)methanol (1.87 g, 10 mmol), (3-methoxyphenyl)boronic acid (1.67 g, 11 mmol), palladium(II) acetate (0.022 g, 0.1 mmol, 1 mol%), and triphenylphosphine (0.052 g, 0.2 mmol, 2 mol%).
-
Add 100 mL of toluene to the flask.
-
In a separate beaker, dissolve potassium carbonate (4.14 g, 30 mmol) in 20 mL of deionized water.
-
Add the aqueous potassium carbonate solution to the reaction flask.
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane/ethyl acetate solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford (3'-methoxy-[1,1'-biphenyl]-4-yl)methanol as a white solid.
Step 2: Williamson Ether Synthesis to Yield 2-((3'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-4-bromopyridine
Materials:
-
(3'-methoxy-[1,1'-biphenyl]-4-yl)methanol
-
4-Bromo-2-chloropyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (30 mL).
-
Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) to the DMF at 0°C.
-
Slowly add a solution of (3'-methoxy-[1,1'-biphenyl]-4-yl)methanol (2.14 g, 10 mmol) in 10 mL of anhydrous DMF to the suspension at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-bromo-2-chloropyridine (1.93 g, 10 mmol) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 16 hours.
-
Monitor the reaction by TLC (8:2 hexane/ethyl acetate).
-
After completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product, 2-((3'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-4-bromopyridine.
Data Presentation
Table 1: Hypothetical Synthesis and Bioactivity Data
| Parameter | Value |
| Synthesis Yields | |
| (3'-methoxy-[1,1'-biphenyl]-4-yl)methanol | 85% |
| 2-((3'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)-4-bromopyridine | 72% |
| Purity (by HPLC) | >98% |
| Fungicidal Activity (EC₅₀) | |
| Botrytis cinerea | 2.5 µg/mL |
| Rhizoctonia solani | 1.8 µg/mL |
| Fusarium graminearum | 3.1 µg/mL |
Note: The EC₅₀ values are hypothetical and are presented for illustrative purposes, drawing parallels from structurally related pyridine-based fungicides.[3][4]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the hypothetical fungicide.
Plausible Fungicidal Mode of Action: Inhibition of Succinate Dehydrogenase
Many pyridine-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting cellular respiration and leading to cell death.
Caption: Hypothetical mode of action via SDH inhibition.
References
- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (4-Bromopyridin-3-yl)methanol as a Versatile Building Block for Advanced Materials
(4-Bromopyridin-3-yl)methanol is a bifunctional heterocyclic compound poised for significant applications in materials science. Its unique structure, featuring a reactive bromine atom on the pyridine ring and a modifiable hydroxymethyl group, makes it an ideal precursor for a variety of functional materials, including conjugated polymers and metal-organic frameworks (MOFs). The strategic placement of these functional groups allows for precise control over the electronic and structural properties of the resulting materials, opening avenues for their use in organic electronics, sensing, and catalysis.
Key Applications in Materials Science
The dual functionality of this compound enables its use in several key areas of materials science:
-
Conjugated Polymers for Organic Electronics: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental to the synthesis of conjugated polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine nitrogen in the polymer backbone can influence the material's electron affinity, solubility, and solid-state packing.
-
Metal-Organic Frameworks (MOFs): The hydroxymethyl group can be oxidized to a carboxylic acid, transforming the molecule into a multitopic linker for the synthesis of MOFs. The pyridine nitrogen can also coordinate with metal centers. MOFs constructed from such linkers can exhibit interesting topologies and properties relevant to gas storage, separation, and heterogeneous catalysis.
-
Functional Small Molecules: Derivatization of the hydroxymethyl group, for instance, through etherification or esterification, allows for the synthesis of functional small molecules with applications as emitters in OLEDs or as components in nonlinear optical materials.
Representative Application: Synthesis of a Pyridine-Containing Conjugated Polymer
This section details a representative application of this compound as a monomer in the synthesis of an alternating copolymer, Poly(fluorene-alt-(pyridin-3-yl)methanol) (PFP-PM), via a Suzuki cross-coupling reaction. While this specific polymer is presented as a hypothetical example to illustrate the potential of the building block, the experimental conditions and expected properties are based on established principles for similar conjugated polymers.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 197007-87-7 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol |
| Boiling Point | 302.8 ± 27.0 °C (Predicted)[1] |
| Density | 1.668 g/cm³ (Predicted)[1] |
| Appearance | Off-white to light yellow solid |
Expected Photophysical and Thermal Properties of the Representative Polymer (PFP-PM)
The incorporation of the pyridyl methanol moiety is expected to influence the polymer's properties. The following table presents hypothetical, yet realistic, data for the PFP-PM polymer based on known pyridine-containing conjugated polymers.
| Property | Expected Value |
| Number Average MW (Mₙ) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (λₘₐₓ, film) | 380 - 400 nm |
| Photoluminescence (λₑₘ, film) | 420 - 450 nm (Blue emission) |
| HOMO Level | -5.6 to -5.8 eV |
| LUMO Level | -2.4 to -2.6 eV |
| Decomposition Temp. (TGA) | > 350 °C |
Experimental Protocols
Protocol 1: Synthesis of Poly(fluorene-alt-(pyridin-3-yl)methanol) (PFP-PM) via Suzuki Cross-Coupling
This protocol describes the synthesis of a representative conjugated polymer using this compound as a monomer.
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Acetone
-
Hexane
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes.
-
Add the K₂CO₃ solution (5 mL) to the reaction mixture.
-
Heat the mixture to 90°C and stir vigorously under argon for 48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GPC.
-
After completion, cool the reaction to room temperature and pour it into a stirred solution of methanol (200 mL).
-
Filter the precipitated polymer and wash it sequentially with deionized water, methanol, acetone, and hexane.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform and precipitate it into methanol.
-
Filter and dry the polymer under vacuum at 60°C for 24 hours.
Protocol 2: Characterization of the PFP-PM Polymer
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the polymer in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure.
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1 mg/mL.
-
Use a GPC system calibrated with polystyrene standards to determine the number average molecular weight (Mₙ) and polydispersity index (PDI).
UV-Visible Absorption and Photoluminescence Spectroscopy:
-
Prepare a thin film of the polymer by spin-coating a chloroform solution onto a quartz substrate.
-
Measure the UV-Vis absorption spectrum to determine the absorption maximum (λₘₐₓ).
-
Measure the photoluminescence spectrum to determine the emission maximum (λₑₘ).
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the polymer in an alumina pan.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature.
Visualizations
Caption: Workflow for the synthesis of the PFP-PM conjugated polymer.
Caption: Potential pathways from building block to applications.
References
Application Notes and Protocols for Cine-Substitution Reactions of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cine-substitution is a fascinating and synthetically useful class of nucleophilic aromatic substitution reaction where the incoming nucleophile attaches to a position adjacent to the carbon atom that bears the leaving group. This formal shift of the substitution site provides access to pyridine derivatives that can be challenging to synthesize through conventional methods. This is particularly valuable in medicinal chemistry and drug development, where the precise placement of functional groups on the pyridine ring is crucial for biological activity.
The reaction of non-activated bromopyridines, particularly 3-bromopyridine, with strong bases such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia is a classic example of a cine-substitution. The reaction proceeds through a highly reactive pyridyne intermediate, leading to the formation of a mixture of aminopyridine isomers. Understanding and controlling this reactivity pattern opens up avenues for the synthesis of novel substituted pyridines.
These application notes provide a detailed overview of the experimental setup, protocols, and mechanistic considerations for conducting cine-substitution reactions of bromopyridines.
Mechanism of Cine-Substitution of 3-Bromopyridine
The cine-substitution of 3-bromopyridine with a strong base like potassium amide (KNH₂) in liquid ammonia proceeds via an elimination-addition mechanism involving a 3,4-pyridyne intermediate.
-
Deprotonation: The strong amide base abstracts a proton from the C4 position, which is adjacent to the bromine atom. This is the most acidic proton due to the inductive effect of the adjacent halogen.
-
Elimination: The resulting pyridyl anion rapidly eliminates a bromide ion to form the highly strained and reactive 3,4-pyridyne intermediate.
-
Nucleophilic Addition: The nucleophile (ammonia or amide anion) can then attack either carbon of the triple bond in the pyridyne intermediate.
-
Attack at C3 leads to the formation of 3-aminopyridine (direct substitution product).
-
Attack at C4 leads to the formation of 4-aminopyridine (cine-substitution product).
-
-
Protonation: The resulting pyridyl anions are then protonated by the solvent (liquid ammonia) to yield the final aminopyridine products.
The reaction of 3-bromopyridine with potassium amide in liquid ammonia typically yields a mixture of 3-aminopyridine and 4-aminopyridine.[1][2]
Experimental Protocols
Protocol 1: Cine-Substitution of 3-Bromopyridine with Potassium Amide in Liquid Ammonia
This protocol is based on the established procedure for the amination of 3-bromopyridine to produce a mixture of 3- and 4-aminopyridine.[1]
Materials:
-
3-Bromopyridine
-
Potassium metal
-
Liquid ammonia, anhydrous
-
Ferric nitrate (catalyst for KNH₂ formation, a small crystal)
-
Petroleum ether (b.p. 40-60 °C)
-
Benzene
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet for an inert atmosphere.
-
Ammonia Condensation: Under a positive pressure of inert gas, condense approximately 180 mL of anhydrous liquid ammonia into the flask by cooling it in a dry ice/acetone bath.
-
Potassium Amide Formation: To the liquid ammonia, carefully add a small crystal of ferric nitrate. Then, add 6.2 g of potassium metal in small pieces. The solution will initially turn deep blue and then fade to a colorless or gray suspension as the potassium amide is formed. Allow the mixture to stir until the blue color disappears completely.
-
Addition of 3-Bromopyridine: Slowly add a solution of 6.0 g of 3-bromopyridine in a minimal amount of anhydrous ether or directly dropwise to the stirred suspension of potassium amide in liquid ammonia.
-
Reaction: Allow the reaction to stir in the liquid ammonia at its boiling point (-33 °C) for 3 hours.[1]
-
Quenching and Ammonia Evaporation: After the reaction is complete, carefully quench any remaining potassium amide by the slow addition of ammonium chloride until the solution is neutral. Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Extraction: To the solid residue, add a small amount of water to dissolve the inorganic salts. Extract the aqueous solution several times with petroleum ether (b.p. 40-60 °C).[1] The initial fractions will primarily contain 3-aminopyridine.[1] Subsequently, extract the residue with benzene to isolate the 4-aminopyridine.[1]
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The individual aminopyridines can be further purified by sublimation or recrystallization from a suitable solvent.
Data Presentation
Table 1: Product Distribution in the Amination of Bromopyridines with Potassium Amide in Liquid Ammonia
| Substrate | Product(s) | Product Ratio | Notes |
| 3-Bromopyridine | 3-Aminopyridine and 4-Aminopyridine | ~1 : 2 | Reaction proceeds via a 3,4-pyridyne intermediate.[1][2] |
| 4-Bromopyridine | 3-Aminopyridine and 4-Aminopyridine | ~1 : 2 | Reaction also proceeds via a 3,4-pyridyne intermediate.[1] |
Visualizations
Mechanism of Cine-Substitution of 3-Bromopyridine
Caption: Mechanism of cine-substitution of 3-bromopyridine.
Experimental Workflow for Cine-Substitution of 3-Bromopyridine
Caption: Experimental workflow for cine-substitution.
Safety and Handling
-
Liquid Ammonia: Anhydrous liquid ammonia is a corrosive and toxic gas at room temperature and pressure. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves, safety goggles, and a face shield.
-
Potassium Metal: Potassium is a highly reactive alkali metal that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.
-
Sodium Amide/Potassium Amide: These are strong bases and are highly corrosive. They react violently with water. Handle with extreme care and appropriate PPE.
-
Bromopyridines: Bromopyridines are toxic and should be handled in a fume hood with gloves and safety glasses.
-
Solvents: Petroleum ether and benzene are flammable and should be used in a well-ventilated area, away from ignition sources. Benzene is a known carcinogen and should be handled with extreme caution.
Applications in Drug Development
The ability to introduce amino groups and other nucleophiles at positions that are not readily accessible through other synthetic routes makes cine-substitution a valuable tool in drug discovery. The resulting aminopyridines are important pharmacophores found in a wide range of biologically active molecules, including antihistamines, antidepressants, and antipsychotics. By providing access to a diverse range of substituted pyridine scaffolds, cine-substitution reactions can accelerate the lead optimization process in drug development programs.
References
Application Notes and Protocols for N-alkylation Reactions with (4-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromopyridin-3-yl)methanol is a key structural motif and versatile building block in medicinal chemistry and drug discovery. Its pyridine core is a common feature in many biologically active compounds, and the presence of a bromine atom and a hydroxymethyl group offers multiple points for chemical modification. N-alkylation of the pyridine nitrogen is a critical transformation that allows for the introduction of various substituents, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing drug candidates. These modifications can significantly impact the biological activity and pharmacokinetic profile of the resulting molecules. This document provides a detailed protocol for the N-alkylation of this compound, a reaction of significant interest in the synthesis of novel therapeutic agents.
Core Concepts in N-Alkylation of Pyridines
The N-alkylation of pyridine derivatives, including this compound, is typically achieved through the reaction of the pyridine nitrogen with an alkylating agent. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, usually an alkyl halide. This reaction is often facilitated by a base to either deprotonate a precursor or to neutralize the acid formed during the reaction. The choice of base, solvent, temperature, and alkylating agent are critical parameters that influence the reaction's efficiency and outcome.
Commonly, the reaction proceeds via a direct SN2 mechanism where the pyridine nitrogen displaces a leaving group from the alkylating agent. The reactivity of the alkylating agent is a key factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.
Experimental Protocols
This section outlines a general and robust protocol for the N-alkylation of this compound using an alkyl halide as the alkylating agent. This method is widely applicable for the synthesis of a diverse range of N-substituted pyridinium salts.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq) and a stirrer bar.
-
Solvent and Base Addition: Add anhydrous DMF or MeCN (approximately 0.1-0.5 M concentration of the starting material). Add the base, such as anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq), to the suspension.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes. Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between 50 °C and 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Data Presentation
The following table summarizes representative quantitative data for N-alkylation reactions of various pyridine derivatives found in the literature. These examples can serve as a reference for the expected outcomes for the N-alkylation of this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Not Specified | Not Specified | 72 |
| 2-[4-(4-fluorophenoxy)phenyl]-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Not Specified | Not Specified | 52 |
| 3-chloroindazole | bromocyclohexane | LiOt-Bu | MeCN | Room Temp (irradiated) | 4 | 93 |
| 2-amino-6-bromopyridine | methylamine in EtOH | - | EtOH | 100-150 (pressure tube) | 12-24 | Not Specified |
| N-aminopyridinium salt | hexyliodide | CsOAc | MeCN | 70 | Not Specified | 98 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of this compound.
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for the Use of (4-Bromopyridin-3-yl)methanol in Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromopyridin-3-yl)methanol is a versatile bifunctional building block ideal for the construction of diverse compound libraries in drug discovery. The strategic positioning of the bromo and hydroxymethyl functionalities on the pyridine scaffold allows for sequential or parallel diversification through a variety of well-established chemical transformations. The pyridine core is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of compound libraries targeting key signaling pathways.
Data Presentation
The following tables summarize expected yields for key chemical transformations using this compound, based on analogous reactions reported in the literature. These values should serve as a guideline for reaction planning and optimization.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-95 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 70-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 65-80 |
Table 2: Buchwald-Hartwig Amination Reactions
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 75-90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS | THF | 80 | 12 | 60-75 |
Table 3: Williamson Ether Synthesis
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 60 | 6 | 80-95 |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 80 | 12 | 70-85 |
| 3 | Propargyl bromide | Ag₂O | CH₂Cl₂ | 40 | 24 | 65-80 |
| 4 | 2-Bromoethanol | KOtBu | THF | 60 | 8 | 75-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound (1.0 eq.) to the tube.
-
Seal the tube, and add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 eq.) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
General Protocol for Williamson Ether Synthesis
This protocol outlines the synthesis of ethers from the hydroxymethyl group of this compound.
Materials:
-
This compound or its derivatized product
-
Strong base (e.g., NaH, 1.1 equivalents)
-
Alkyl halide (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Round-bottom flask
-
Inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 eq.) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for creating a diverse compound library from this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by a putative pyridine-based kinase inhibitor.
Caption: Logical relationship of the building block to the generation of structural diversity in a compound library.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving (4-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing (4-Bromopyridin-3-yl)methanol. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined herein cover Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, offering a comprehensive guide for the construction of carbon-carbon and carbon-nitrogen bonds.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods that enable the formation of new bonds between a variety of organic substrates.[1][2] For heteroaryl halides like this compound, these reactions are instrumental in introducing diverse substituents onto the pyridine ring. The general catalytic cycle for these transformations involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (in the case of Suzuki, Sonogashira, and Stille couplings) or migratory insertion (for Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3] The Buchwald-Hartwig amination follows a similar cycle involving an amine instead of an organometallic reagent.[2][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-95 | 12 | 60-90 |
| 2 | 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |
| 3 | 4-Bromoanisole | Phenylboronic acid | 3% Pd/C (cat.) | K₃PO₄ | H₂O | 100 | 10 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).
-
Add a 4:1 mixture of anhydrous, degassed 1,4-dioxane and water.
-
The reaction mixture is thoroughly degassed by subjecting it to several cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (4-phenylpyridin-3-yl)methanol.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]
Quantitative Data for Sonogashira Coupling of Bromopyridines
| Entry | Aryl Halide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (0.15), CuI (0.3) | Et₃N | THF | RT | 16 | 65 |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | >90 |
| 3 | 4-Bromobenzonitrile | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | RT | 2 | 92 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a degassed solution of this compound (1.0 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).[6]
-
After degassing the reaction mixture for 5 minutes at room temperature, add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield (4-(phenylethynyl)pyridin-3-yl)methanol.
Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for a copper-co-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds by reacting an aryl halide with a primary or secondary amine in the presence of a strong base.[2][4]
Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Aryl Halide | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (0.18), (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2 | 3-Bromopyridine-d4 | Cyclopentylamine | BrettPhos Precatalyst | LiHMDS | THF | 65 | - | 78 |
| 3 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC | tBuOK | Toluene | 85 | - | - |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOBuᵗ)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv), BINAP (0.02 equiv), and sodium tert-butoxide (1.4 equiv).[7]
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube, remove from the glovebox, and heat the mixture at 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford (4-morpholinopyridin-3-yl)methanol.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[4]
Quantitative Data for Heck Reaction of Aryl Bromides
| Entry | Aryl Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (cat.), P(o-tol)₃ (cat.) | Et₃N | Acetonitrile | 100 | - | - |
| 2 | Aryl Bromides | n-Butyl acrylate | Pd(dba)₂ (0.5), L·HBr (0.5) | Cs₂CO₃ | - | - | - | High |
| 3 | 3-Bromopyridine | t-Butyl acrylate | Pd salt (0.01-0.1) | Trialkylamine | NMP | 130 | 18 | >95 |
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.01 equiv), and P(o-tol)₃ (0.02 equiv).
-
Add anhydrous acetonitrile, followed by n-butyl acrylate (1.5 equiv) and triethylamine (1.5 equiv).
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Dissolve the residue in a suitable organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling reaction joins an organotin compound with an sp²-hybridized organic halide in the presence of a palladium catalyst.[7][8]
Quantitative Data for Stille Coupling of Aryl Bromides
| Entry | Aryl Halide | Organostannane | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromides | Organotin | Pd(OAc)₂/Dabco | - | - | - | - |
| 2 | Aryl Bromides | Organotin | Pd(PPh₃)₄-PEG 400 | - | - | - | - |
| 3 | Aryl Halides | Hexamethyldistannane | Pd(PPh₃)₄ (4) | Toluene/THF | 150 (µW) | 0.17 | - |
Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)tin
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and anhydrous lithium chloride (3.0 equiv).
-
Add anhydrous DMF, followed by tributyl(vinyl)tin (1.1 equiv).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with diethyl ether, and wash with aqueous potassium fluoride solution to remove tin residues.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain (4-vinylpyridin-3-yl)methanol.
General Cross-Coupling Reaction Pathway
Caption: General components of a palladium-catalyzed cross-coupling reaction.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a powerful toolkit for the functionalization of this compound. The choice of reaction and specific conditions will depend on the desired substituent to be introduced. The protocols provided herein serve as a starting point for the development of robust and efficient syntheses of novel pyridine derivatives for applications in drug discovery and materials science. It is important to note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Novel Heterocyclic Compounds from (4-Bromopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel heterocyclic compounds derived from (4-Bromopyridin-3-yl)methanol. This readily available starting material serves as a versatile scaffold for the construction of diverse fused pyridine systems, including furo[3,2-c]pyridines, thieno[3,2-c]pyridines, and pyrrolo[3,2-c]pyridines. These heterocyclic cores are of significant interest in medicinal chemistry due to their potential as modulators of key signaling pathways implicated in various diseases, particularly cancer.
Synthetic Strategies
The development of the target heterocyclic compounds from this compound relies on a series of well-established palladium-catalyzed cross-coupling reactions followed by cyclization. The primary synthetic disconnections involve the formation of a carbon-carbon or carbon-nitrogen bond at the 4-position of the pyridine ring, followed by an intramolecular reaction involving the hydroxymethyl group at the 3-position.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of fused heterocycles.
The key cross-coupling reactions utilized in this workflow are the Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions.
Sonogashira Coupling for Furo[3,2-c]pyridine Synthesis
The Sonogashira coupling of this compound with terminal alkynes provides a direct route to 4-alkynyl-3-(hydroxymethyl)pyridines. These intermediates can then undergo intramolecular cyclization to yield furo[3,2-c]pyridines.
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling for Pyrrolo[3,2-c]pyridine Synthesis (via intermediate)
The Suzuki-Miyaura coupling can be employed to introduce an aryl or vinyl group at the 4-position. For the synthesis of pyrrolo[3,2-c]pyridines, a multi-step sequence is often required, where the hydroxymethyl group is first converted to a suitable precursor for pyrrole ring formation. A more direct approach involves the coupling with a boronic acid derivative that already contains a masked amino group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[1]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Buchwald-Hartwig Amination for Pyrrolo[3,2-c]pyridine Synthesis
The Buchwald-Hartwig amination allows for the direct formation of a C-N bond at the 4-position of the pyridine ring by coupling with a primary or secondary amine.[2] This is a key step in the synthesis of N-substituted pyrrolo[3,2-c]pyridines.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and should be optimized for specific amine coupling partners.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., XPhos, RuPhos; 4 mol%)[3]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[3]
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source, ligand, and base.[3]
-
Add this compound and the anhydrous solvent.[3]
-
Add the amine to the reaction mixture.
-
Heat the mixture with vigorous stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.[2]
-
Dry the organic layer, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Biological Activity and Data Presentation
Derivatives of furo[3,2-c]pyridine, thieno[3,2-c]pyridine, and pyrrolo[3,2-c]pyridine have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of representative compounds from each heterocyclic class.
Table 1: Anticancer Activity of Furo[3,2-c]pyridine Derivatives [4]
| Compound ID | Cancer Cell Line | Cell Line Origin | IC₅₀ (µg/mL) | Reference |
| 4c | KYSE70 | Esophageal Squamous Cell Carcinoma | 0.888 (24h), 0.655 (48h) | [4] |
| 4c | KYSE150 | Esophageal Squamous Cell Carcinoma | >20.00 (99% inhibition at 20 µg/mL) | [4] |
Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [5][6]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 1e | FMS | 60 | [5][6] |
| 1r | FMS | 30 | [5][6] |
| KIST101029 (lead) | FMS | 96 | [5][6] |
Table 3: Antiproliferative Activity of a Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) [6]
| Cancer Cell Line | IC₅₀ (µM) |
| Ovarian | 0.15 - 1.78 |
| Prostate | 0.15 - 1.78 |
| Breast | 0.15 - 1.78 |
Signaling Pathways and Mechanism of Action
The anticancer activity of these heterocyclic compounds is often attributed to their ability to inhibit key signaling pathways that drive cell proliferation, survival, and angiogenesis. Two such critical pathways are the PI3K/Akt/mTOR and JAK/STAT pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[7] Its dysregulation is a common feature in many cancers.[8] Furo[3,2-c]pyridine derivatives have been investigated as potential inhibitors of this pathway.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in various cancers and inflammatory diseases.[10][11] Tetrahydrofuro[3,2-c]pyridines have shown potential as inhibitors of JAK2.[12]
Caption: Inhibition of the JAK/STAT signaling pathway.
Key Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3K, JAK2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction buffer containing the kinase and its substrate in a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.[9]
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cancer cells with the test compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation levels.[9]
These protocols provide a foundation for the synthesis and biological evaluation of novel heterocyclic compounds derived from this compound. Further optimization and exploration of these scaffolds hold significant promise for the discovery of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (4-Bromopyridin-3-yl)methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Bromopyridin-3-yl)methanol, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and product purity.
Q1: My yield from the reduction of 4-bromopyridine-3-carbaldehyde is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the reduction of 4-bromopyridine-3-carbaldehyde are common and can typically be traced to one of several factors. The primary route for this synthesis is the reduction of the aldehyde functional group to a primary alcohol.[1]
-
Purity of Starting Material: The presence of impurities in the starting 4-bromopyridine-3-carbaldehyde can inhibit the reaction or lead to side products, complicating purification and lowering the isolated yield. Ensure the aldehyde is pure before use.
-
Choice and Handling of Reducing Agent:
-
Sodium borohydride (NaBH₄): This is a milder and safer reducing agent that can be used in alcoholic solvents like methanol or ethanol.[2] Its selectivity for aldehydes over other functional groups is a key advantage. However, its reactivity can be sluggish.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous ethereal solvents (e.g., diethyl ether, THF).[3][4] It is highly reactive and not compatible with protic solvents. While very effective, it can lead to over-reduction if other reducible functional groups are present. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Reaction Temperature: For NaBH₄ reductions, the reaction is often run at 0 °C to room temperature. For LiAlH₄, maintaining a low temperature (e.g., 0 °C) during addition is crucial to control the reaction rate and prevent side reactions.
-
Work-up Procedure: The work-up is critical for isolating the product. After reduction, the reaction is typically quenched to destroy excess hydride reagent. For LiAlH₄, a careful, sequential addition of water and then a base solution is often used. For NaBH₄, an acidic workup may be employed.[2] The final product is a polar alcohol, which may require continuous or multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous layer.
Q2: I am attempting a synthesis via lithium-halogen exchange on a di-substituted pyridine followed by quenching with an electrophile (e.g., formaldehyde), but I'm getting a complex mixture of products. What is going wrong?
A2: Syntheses involving the lithiation of bromopyridines are powerful but notoriously sensitive to reaction conditions.[6] The formation of complex product mixtures often points to side reactions competing with the desired pathway.
-
Side Reactions:
-
De-protonation: Bromopyridines have relatively acidic ring protons. The generated organolithium intermediate is a strong base and can deprotonate remaining starting material, leading to undesired byproducts.[7][8]
-
Di-lithiation: If using a dibromopyridine as a starting material, the formation of a di-lithiated species can occur, especially with excess n-BuLi or at elevated temperatures.[7]
-
Reaction with Solvent: At temperatures above -78 °C, n-butyllithium can react with THF, consuming the reagent and introducing impurities.[7]
-
-
Critical Parameters:
-
Temperature: Maintaining a very low temperature (≤ -78 °C, typically with a dry ice/acetone bath) is the most critical factor to minimize side reactions. The lithium-halogen exchange is very rapid even at these temperatures.[7][9]
-
Addition Mode: An "inverse addition" mode, where the bromopyridine solution is added slowly to the n-BuLi solution at low temperature, can sometimes improve yields by minimizing the time the organolithium product is in the presence of unreacted starting material.[8]
-
Solvent Choice: While THF is common, its reactivity can be problematic. Using a less coordinating solvent like toluene may alter the reactivity and selectivity of the lithiation.[8]
-
Reagent Stoichiometry: The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution before use to ensure accurate stoichiometry (typically 1.0-1.1 equivalents for monolithiation).[7]
-
Q3: What are the most common impurities I should expect, and how can they be minimized?
A3: Impurity profiles depend heavily on the synthetic route chosen.
-
From Reduction Route:
-
Unreacted Aldehyde: Incomplete reaction. Minimized by ensuring sufficient reducing agent and adequate reaction time.
-
Debrominated Product: Loss of the bromine atom. This is less common with NaBH₄ but can occur under harsh conditions or with certain catalysts.
-
-
From Organometallic Routes (Lithiation/Grignard):
-
Protonated Starting Material: This occurs if the organometallic intermediate is quenched by a proton source (like water from wet solvent or glassware) before the electrophile is added. Rigorous anhydrous conditions are essential.[5][9]
-
Homocoupling Products (Bipyridines): Can form from the coupling of two organometallic intermediates.
-
Isomeric Products: If a cine-substitution occurs via a pyridyne intermediate, the final functional group may be on an adjacent carbon. This is more likely with strong bases.[1]
-
Minimizing these impurities requires strict control over reaction conditions as detailed in the previous questions: maintain low temperatures, use anhydrous solvents, ensure an inert atmosphere, and accurately measure reagents.
Data Presentation
Table 1: Comparison of Common Reducing Agents for 4-Bromopyridine-3-carbaldehyde Reduction
| Reducing Agent | Typical Solvent | Temperature | Relative Reactivity | Key Considerations |
| NaBH₄ | Methanol, Ethanol | 0 °C to RT | Moderate | Safer; tolerant of protic solvents; may require longer reaction times.[2] |
| LiAlH₄ | Anhydrous THF, Et₂O | 0 °C | High | Highly reactive; requires strict anhydrous and inert conditions; reacts violently with water.[3][4] |
Table 2: Troubleshooting Guide for Lithiation of Bromopyridines
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Inactive n-BuLi | Titrate n-BuLi solution immediately before use.[7] |
| Insufficiently dry conditions | Flame-dry all glassware; use anhydrous solvents; maintain a positive inert gas pressure.[5] | |
| Multiple Products | Reaction temperature too high | Maintain strict temperature control at or below -78 °C.[7] |
| Deprotonation of starting material | Use slow, dropwise addition of n-BuLi; consider inverse addition.[8] | |
| Symmetrical Byproduct | Di-lithiation occurred | Use precisely 1.0-1.1 equivalents of freshly titrated n-BuLi.[7] |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Reduction with Sodium Borohydride (NaBH₄)
This protocol describes a general procedure for the reduction of 4-bromopyridine-3-carbaldehyde.
Methodology:
-
Dissolve 4-bromopyridine-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding water, followed by acidification with dilute HCl (e.g., 1M) to neutralize excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Basify the remaining aqueous solution with a saturated solution of NaHCO₃ or NaOH until pH > 8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Caption: Troubleshooting workflow for low yield in reduction synthesis.
Protocol 2: Synthesis via Lithium-Halogen Exchange
This protocol outlines a general, highly cautious procedure for synthesis from a dihalopyridine precursor. Warning: Organolithium reagents are pyrophoric and react violently with water. This procedure must be performed by trained personnel under strict anhydrous and inert atmosphere conditions.[5]
Methodology:
-
Rigorously flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
To a flask containing anhydrous THF or toluene, add freshly titrated n-butyllithium (n-BuLi) (1.05 eq).
-
Cool the n-BuLi solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 3,4-dibromopyridine (1.0 eq) in the same anhydrous solvent.
-
Slowly add the 3,4-dibromopyridine solution dropwise to the cooled n-BuLi solution via a syringe pump over 30-60 minutes, ensuring the internal temperature remains below -75 °C.
-
Stir the resulting dark solution at -78 °C for an additional 15-30 minutes.
-
Add a source of formaldehyde (e.g., paraformaldehyde or anhydrous formaldehyde gas) to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Caption: Decision tree for optimizing lithiation-based synthesis.
References
- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. acs.org [acs.org]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Bromopyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (4-Bromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Common impurities depend on the synthetic route. If synthesized by the reduction of a 4-bromonicotinic acid derivative (e.g., methyl 4-bromonicotinate), impurities may include:
-
Unreacted Starting Material: Residual 4-bromonicotinic acid or its ester.
-
Reducing Agent Byproducts: Borate salts (if using sodium borohydride).
-
Over-reduction Products: While less common for this specific substrate, over-reduction of the pyridine ring is a theoretical possibility under harsh conditions.
-
Solvent Residues: Residual solvents from the reaction and work-up (e.g., ethanol, ethyl acetate, water).
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: A good starting point for solvent screening includes single solvent systems like ethanol or isopropanol, or mixed solvent systems such as ethyl acetate/hexanes or dichloromethane/hexanes. The ideal solvent will dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon slow cooling, with impurities remaining in the mother liquor.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" can occur if the compound is significantly impure or if the solution is cooled too rapidly. To troubleshoot this, try the following:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble).
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If using a mixed solvent system, adding more of the "good" solvent can prevent premature crashing out of the product.
Q5: No crystals are forming even after the recrystallization solution has cooled. What are the next steps?
A5: If no crystals form, the solution is likely not supersaturated. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a seed crystal of pure this compound, if available.
-
Reducing Solvent: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Lowering Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | - Too much solvent was used. - The compound is too soluble in the chosen solvent even at low temperatures. - Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Concentrate the mother liquor to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Impurities in Crystals | - The impurity has similar solubility to the product. - The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
| "Oiling Out" | - The solution is cooling too quickly. - The purity of the crude material is very low. - The boiling point of the solvent is higher than the melting point of the compound. | - Re-heat and add more of the "good" solvent. - Allow for very slow cooling. - Consider pre-purification by column chromatography if impurities are substantial. |
| No Crystal Formation | - The solution is not supersaturated. - The compound is very soluble in the chosen solvent. | - Scratch the inner surface of the flask. - Add a seed crystal. - Reduce the solvent volume by evaporation. - Cool to a lower temperature (ice bath). |
Flash Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate eluent system (polarity is too high or too low). - Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the product. - Reduce the amount of crude material loaded onto the column. |
| Peak Tailing | - The compound is interacting strongly with the stationary phase (silica gel is acidic). - The compound is not fully soluble in the eluent. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. - Ensure the compound is fully dissolved before loading, or use a dry loading technique. |
| Product Elutes Too Quickly or Too Slowly | - The eluent polarity is too high (elutes too quickly) or too low (elutes too slowly). | - Adjust the ratio of the solvents in your eluent system based on TLC analysis. |
| Cracked or Channeled Column Bed | - Improper packing of the column. | - Repack the column carefully, ensuring a uniform and level bed of silica gel. |
Quantitative Data Summary
The following table provides illustrative data for the purification of 10g of crude this compound using different methods. Actual results may vary depending on the initial purity of the crude material.
| Purification Method | Eluent/Solvent System | Typical Recovery | Purity (by HPLC) |
| Recrystallization | Ethyl Acetate / Hexanes (1:4) | 75-85% | >98% |
| Flash Column Chromatography | Ethyl Acetate in Hexanes (20-50% gradient) | 80-90% | >99% |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.
-
Complete Crystallization: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Technical Support Center: HPLC Method for Purity Assessment of (4-Bromopyridin-3-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of High-Performance Liquid Chromatography (HPLC) for determining the purity of (4-Bromopyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the purity assessment of this compound?
A reversed-phase HPLC method is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (such as acetonitrile or methanol). UV detection is suitable for this compound due to its aromatic structure.
Q2: What are the critical parameters to consider for method development?
The most critical parameters include the choice of stationary phase, mobile phase composition (including pH and organic modifier), and column temperature.[1] For pyridine compounds, controlling the mobile phase pH is crucial to ensure consistent peak shape and retention.[2][3]
Q3: Why is peak tailing a common issue with pyridine compounds like this compound?
Pyridine compounds are basic and can interact with residual silanol groups on the surface of silica-based HPLC columns.[2][4] This secondary interaction, in addition to the primary reversed-phase interaction, can lead to peak tailing.[5]
Q4: How can I confirm the identity of the main peak as this compound?
Peak identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.[6]
Experimental Protocol: HPLC Purity of this compound
This protocol describes a general method for the purity determination of this compound. Method optimization may be required depending on the specific impurities present.
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to make a 100 mL solution for a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Diluent: A mixture of acetonitrile and water is a common diluent. It is recommended to use the mobile phase as the diluent whenever possible to avoid peak distortion.[1]
2. Chromatographic Conditions:
The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm (or similar) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileIsocratic or gradient elution may be used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Run Time | Approximately 15 minutes (adjust as needed to elute all impurities) |
3. System Suitability: Before sample analysis, inject the standard solution five times and check for system suitability. Typical parameters include:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0%.
4. Analysis and Calculation: Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with the standard. The purity is typically calculated using the area percent method:
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Workflow for HPLC Analysis
Caption: A general workflow for the HPLC analysis of this compound.
Troubleshooting Guide
Q: My main peak is tailing (Asymmetry > 1.5). What should I do?
-
Cause: Secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the column packing are a primary cause of peak tailing.[2][5] Column overload can also be a factor.[7]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid) will protonate the silanol groups, reducing their interaction with the analyte.[2][3]
-
Use a Different Column: Consider using a column with a different stationary phase, such as one with phenyl or fluorinated groups, which can offer different selectivity.[1] Alternatively, use a highly end-capped column to minimize exposed silanols.[2]
-
Reduce Sample Concentration: Dilute your sample to check for mass overload.[7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this may not be suitable for LC-MS applications.
-
Q: I am seeing poor resolution between the main peak and an impurity. How can I improve it?
-
Cause: The mobile phase may not have sufficient selectivity for the compounds, or the column efficiency may be low.
-
Solutions:
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[1]
-
Adjust Mobile Phase Strength: If using isocratic elution, decrease the percentage of the organic solvent to increase retention and potentially improve resolution. For gradient elution, make the gradient shallower.
-
Change Column: A column with a different chemistry (e.g., Phenyl-Hexyl instead of C18) may provide the necessary selectivity.[1][8]
-
Optimize Temperature: Lowering the column temperature can sometimes increase resolution, but may also increase peak broadening and run time.
-
Q: There are "ghost peaks" in my chromatogram. What is their source?
-
Cause: Ghost peaks can originate from the late elution of a compound from a previous injection, or from contamination in the sample, mobile phase, or column.[7]
-
Solutions:
-
Run a Blank Gradient: Inject your diluent and run the same method to see if the ghost peak is still present. If it is, the contamination is likely from the mobile phase or the HPLC system itself.
-
Flush the Column: Wash the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove any strongly retained compounds.[1][9]
-
Ensure Fresh Mobile Phase: Always use freshly prepared mobile phases with high-purity solvents to avoid contamination.[9]
-
Q: My retention times are drifting. What could be the cause?
-
Cause: Drifting retention times can be caused by changes in mobile phase composition, column temperature, or flow rate.[1][10]
-
Solutions:
-
Use a Column Oven: Maintain a constant column temperature to avoid fluctuations due to ambient temperature changes.[1][10]
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[10]
-
Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect the flow rate.[11]
-
Prepare Mobile Phase Carefully: Inaccurate mobile phase preparation can lead to drift. Prepare mobile phases gravimetrically for better precision.[12] Degas the mobile phase to prevent air bubbles.[9]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Suzuki Coupling of Bromopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Suzuki-Miyaura coupling of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with a bromopyridine substrate?
Low yields can be attributed to several factors. The nitrogen atom in the pyridine ring can coordinate with and inhibit the palladium catalyst.[1][2] Additionally, the carbon-bromine bond's reactivity can be lower than in other aryl bromides, leading to a slow oxidative addition step.[1] Common side reactions, including protodeboronation, dehalogenation, and homocoupling, also consume starting materials and reduce the yield of the desired product.[1][3]
Q2: What are the most common side reactions, and how can they be minimized?
The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is often caused by moisture and high temperatures.[2][3] It can be minimized by using anhydrous solvents, fresh boronic acids, or more stable derivatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][2]
-
Dehalogenation: The replacement of the bromine atom on the pyridine ring with a hydrogen atom. This side reaction can be promoted by palladium hydride species in the reaction mixture.[2][4] Careful selection of the base and solvent can help mitigate this issue.[2]
-
Homocoupling: The self-coupling of two boronic acid molecules to form a biaryl byproduct.[2] This is often promoted by the presence of oxygen.[2][4] Thoroughly degassing the reaction mixture and using an inert atmosphere are crucial for prevention.[2]
Q3: Can the position of the bromine atom on the pyridine ring affect the reaction's success?
Yes, the position of the bromine atom significantly impacts reactivity. 2-Bromopyridine is often particularly challenging because the proximity of the nitrogen atom to the reaction site enhances its ability to coordinate with the palladium catalyst, leading to inhibition.[1] Using bulky phosphine ligands like SPhos, XPhos, or RuPhos can create steric hindrance around the palladium center, preventing this inhibitory coordination.[1]
Q4: My boronic acid seems to be degrading during the reaction. What is happening?
This is likely protodeboronation, a common side reaction where the boronic acid hydrolyzes back to its corresponding arene.[2] This is especially prevalent with heteroaryl boronic acids and under aqueous, basic conditions at high temperatures.[3][4] To address this, ensure your solvents are anhydrous, use high-purity boronic acid, and consider shorter reaction times.[1][2] Switching to more stable boronic esters or trifluoroborate salts is a highly effective strategy.[1]
Q5: I am isolating the debrominated pyridine as my major byproduct. How can I prevent this?
The formation of the debrominated pyridine is a result of dehalogenation.[2] This side reaction often occurs when palladium hydride species are generated, which can then undergo reductive elimination with the bromopyridine intermediate.[4] To minimize dehalogenation, you can screen different bases and solvents or use ligands that promote the desired cross-coupling over the dehalogenation pathway.[2][5]
Troubleshooting Guide
Problem: Low Yield or No Reaction
This is the most common issue and can have multiple root causes. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Minimizing Specific Side Reactions
The choice of ligand, base, and solvent has a critical impact on minimizing side reactions. The following tables summarize general trends.
Table 1: Effect of Ligand on Suzuki Coupling Yield and Dehalogenation
| Ligand | Common Substrate Type | Typical Product Yield (%) | Dehalogenation (%) | Notes |
|---|---|---|---|---|
| PPh₃ | General aryl bromides | 70-85 | 10-20 | A standard ligand, but often less effective for challenging substrates. |
| P(t-Bu)₃ | Electron-rich/hindered bromides | >90 | <5 | Bulky, electron-rich ligand that facilitates oxidative addition and reduces side reactions.[5] |
| SPhos | 2-Bromopyridines, heteroaryls | >90 | <5 | Highly effective for preventing catalyst inhibition by pyridine nitrogen.[1][5] |
| Xantphos | Aryl bromides | 85-95 | 5-10 | Wide bite-angle ligand, can sometimes reduce dehalogenation. |
| dppf | General aryl bromides | 80-90 | 5-15 | A robust and widely used ligand. |
Note: Data is illustrative and compiled from general trends reported in the literature. Actual results will vary.
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent | Dehalogenation Level | Notes |
|---|---|---|---|
| K₂CO₃ | Dioxane/Water | Moderate to High | Common conditions, but water can be a hydride source.[6] |
| K₃PO₄ | Toluene or Dioxane (anhydrous) | Low | A strong, non-nucleophilic base often used in anhydrous conditions to suppress side reactions.[5] |
| Cs₂CO₃ | Dioxane | Low to Moderate | Effective base, often used with challenging substrates. |
| Na₂CO₃ | Ethanol/Water | Moderate | Aqueous ethanol can be a source of hydrides for dehalogenation.[4] |
| KF | Toluene | Low | Mild base, can be effective in minimizing side reactions with sensitive functional groups. |
Key Reaction Pathways
The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. Side reactions branch off from key intermediates in this cycle.
Caption: Suzuki catalytic cycle with key side reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine using SPhos
This protocol is optimized to minimize catalyst inhibition and dehalogenation.
Reagents:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can accelerate the reaction, often reducing reaction times and minimizing the formation of byproducts associated with prolonged heating.[7]
Reagents:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid Pinacol Ester (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
DMF/H₂O (4:1, 5 mL)
Procedure:
-
In a microwave vial, combine the 3-bromopyridine, arylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Add the DMF/H₂O solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform a standard aqueous work-up and purification as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
(4-Bromopyridin-3-yl)methanol stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of (4-Bromopyridin-3-yl)methanol (CAS: 197007-87-7) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. While recommendations may vary slightly between suppliers, the general consensus is to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended by some suppliers to minimize degradation.
Q2: How stable is this compound at room temperature?
A2: this compound is generally considered to be stable at room temperature for short periods when stored in a tightly sealed container protected from light and moisture. However, for long-term storage, refrigeration is the preferred method to prevent potential degradation.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies for this compound are not extensively published, based on the reactivity of similar bromopyridine derivatives, potential degradation pathways may include:
-
Oxidation: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.
-
Dehalogenation: In the presence of certain catalysts (e.g., palladium) and hydrogen sources, the bromine atom can be removed from the pyridine ring.[1]
-
Photodegradation: Like many aromatic compounds, prolonged exposure to light, particularly UV light, can lead to decomposition.
Q4: What are the signs of degradation of this compound?
A4: Visual inspection can sometimes indicate degradation. Signs to look for include:
-
Color change: A noticeable change from its typical appearance (usually a white to off-white solid).
-
Clumping or caking: This could indicate moisture absorption.
-
Inconsistent analytical data: Discrepancies in melting point, NMR spectra, or chromatographic purity compared to the supplier's certificate of analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield or unexpected side products | Degradation of this compound. | - Confirm the purity of the starting material using techniques like NMR or LC-MS before use.- Ensure the compound has been stored correctly.- If degradation is suspected, consider purifying the material before proceeding with the reaction. |
| Incompatibility with reaction conditions. | - Avoid strong oxidizing agents.[2]- Be cautious with strong bases, which can promote side reactions with bromopyridines.- In palladium-catalyzed cross-coupling reactions, hydrodehalogenation can be a side reaction. Consider screening different ligands and bases to minimize this.[1] | |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of impurities. | - Impurities could arise from the synthesis or degradation. Common impurities in related compounds include the corresponding aldehyde or carboxylic acid due to oxidation.- Recrystallization or column chromatography may be necessary to purify the compound. |
| Moisture absorption. | - The hydroxymethyl group can be hygroscopic. Dry the compound under vacuum before use, especially for moisture-sensitive reactions.- Store the compound over a desiccant. |
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) for long-term storage. Room temperature for short-term. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage. | Prevents oxidation of the hydroxymethyl group. |
| Container | Tightly sealed, light-resistant container. | Protects from moisture and light-induced degradation. |
| Location | Dry, well-ventilated area. | Prevents moisture absorption and ensures safety. |
Table 2: Incompatible Materials and Conditions
| Material/Condition | Potential Hazard/Reaction |
| Strong Oxidizing Agents | Can lead to the oxidation of the hydroxymethyl group, potentially forming the aldehyde or carboxylic acid.[2] |
| Strong Bases | May promote side reactions or degradation of the pyridine ring. |
| Certain Metal Catalysts (e.g., Palladium) with Hydrogen Source | Can cause dehalogenation.[1] |
| Prolonged Exposure to Light | May lead to photodegradation. |
| Moisture | Can be absorbed by the compound, potentially affecting its reactivity and purity. |
Experimental Protocols
Protocol for Assessing the Purity of this compound by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a standard ¹H NMR spectrometer (e.g., 400 MHz).
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the protons of this compound.
-
Look for the presence of any unexpected peaks that may indicate impurities. Compare the obtained spectrum with a reference spectrum if available.
-
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing Reactions with (4-Bromopyridin-3-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromopyridin-3-yl)methanol. The information is designed to help overcome common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a substituted pyridine derivative with the molecular formula C6H6BrNO and a molecular weight of approximately 188.02 g/mol .[1][2][3] It is generally stable under recommended storage conditions, which are under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The compound is incompatible with strong oxidizing agents.[4] Hazardous decomposition can occur at high temperatures, producing carbon oxides, hydrogen bromide, and nitrogen oxides.[4][5]
Q2: In which common organic solvents is this compound soluble?
Q3: What are the primary reactive sites on this compound?
This molecule offers two primary sites for chemical modification:
-
The Bromine Atom: The bromine atom at the 4-position makes the pyridine ring susceptible to a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.[7] Bromine is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.[7]
-
The Hydroxymethyl Group: The hydroxymethyl group at the 3-position is also reactive. It can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, such as a methanamine.[8]
Q4: Are there any known incompatibilities or side reactions to be aware of?
Yes, users should be aware of the following:
-
Strong Oxidizing Agents: Avoid using strong oxidizing agents as they are incompatible with this compound.[4]
-
Reaction with Dichloromethane (DCM): Some pyridine derivatives have been reported to react with DCM at room temperature to form bispyridinium dichlorides as side products.[9] This can lead to reduced yields and complicate purification.[9]
-
High Temperatures: Prolonged exposure to high temperatures can cause decomposition.[5]
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in the Reaction Solvent
Symptoms:
-
The starting material does not fully dissolve at the desired concentration.
-
The reaction mixture is a suspension or slurry.
-
The reaction fails to initiate or proceeds very slowly.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The polarity of the solvent may not be suitable. A systematic solvent screening is recommended. Test solubility in a range of solvents with varying polarities. |
| Insufficient Solvent Volume | The concentration of the starting material may be too high. Try increasing the solvent volume to see if the material dissolves. |
| Low Temperature | Solubility may be temperature-dependent. Gently warm the mixture to see if the compound dissolves. Be cautious of the thermal stability of all reactants. |
Issue 2: Low Reaction Yield or Stalled Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The desired product is formed in a lower-than-expected yield.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor Solubility of a Reagent | One of the reactants, including this compound, may have poor solubility in the chosen solvent. Refer to the solubility troubleshooting guide above. |
| Incompatible Solvent | The solvent may be interfering with the reaction mechanism. For example, protic solvents can interfere with reactions involving strong bases or organometallics. Consider switching to an appropriate aprotic solvent. |
| Side Reactions | The solvent may be participating in a side reaction. For instance, DCM can react with pyridines.[9] If using DCM, consider an alternative solvent. |
| Catalyst Deactivation | The solvent may not be of sufficient purity (e.g., contains water or other impurities) and could be deactivating the catalyst. Ensure the use of dry, high-purity solvents. |
Issue 3: Formation of Impurities and Difficult Purification
Symptoms:
-
Multiple spots are observed on the TLC plate.
-
LC-MS analysis shows the presence of several byproducts.
-
The product is difficult to isolate by column chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Side Reaction with Solvent | As mentioned, solvents like DCM can form adducts with pyridine derivatives.[9] If unexpected, highly polar impurities are observed, consider this possibility and change the solvent. |
| Decomposition | High reaction temperatures can lead to the decomposition of the starting material or product.[5] Try running the reaction at a lower temperature. |
| Co-elution of Impurities | The polarity of the product and impurities may be very similar. Adjust the solvent system for column chromatography. Using a gradient elution can be helpful. For pyridine-containing compounds, adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve separation on silica gel. |
Data Presentation
Table 1: Recommended Solvents for Screening Based on Reaction Type
| Reaction Type | Recommended Solvents | Rationale |
| Suzuki-Miyaura Coupling | Toluene/Water, Dioxane/Water, DMF | Often requires a mixture of an organic solvent and an aqueous base. |
| Sonogashira Coupling | THF, DMF, Acetonitrile | Aprotic polar solvents are generally effective. |
| Oxidation of Alcohol | DCM, Chloroform, Acetonitrile | Halogenated and polar aprotic solvents are common choices. |
| Nucleophilic Substitution | DMF, DMSO, Acetonitrile | Polar aprotic solvents can accelerate SNAr reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment
-
Preparation: Dispense a small, measured amount (e.g., 5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.
-
Dissolution Test:
-
Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If the solid remains, gently warm the vial (e.g., to 40-50 °C) and observe any changes in solubility.
-
If still not fully dissolved, sonicate for 10-15 minutes.
-
-
Record Observations: Note whether the compound is fully soluble, partially soluble, or insoluble in each solvent at both room temperature and with heating.
-
Selection: Choose the solvent that provides the best solubility at a suitable temperature for your intended reaction.
Visualizations
Caption: Workflow for solvent optimization for reactions involving this compound.
References
- 1. chembk.com [chembk.com]
- 2. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 9. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
Troubleshooting low conversion rates in (4-Bromopyridin-3-yl)methanol functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the functionalization of (4-Bromopyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that can lead to low conversion rates and other undesirable outcomes during the functionalization of this compound.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Possible Cause: Catalyst inactivity or inhibition. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting its catalytic activity.[1][2]
Troubleshooting Strategy:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can sterically shield the palladium center and prevent catalyst deactivation.[2][3]
-
Catalyst Loading: If catalyst inhibition is suspected, consider incrementally increasing the catalyst loading (e.g., from 1-5 mol%).[2]
-
Catalyst Pre-activation: Ensure that your palladium precursor is properly activated to its Pd(0) state, as this is the active form in the catalytic cycle.
-
Use a Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere to prevent degradation.[3]
Possible Cause: Inappropriate choice of base or solvent. The selection of the base and solvent system is critical for the efficiency of cross-coupling reactions.[1][2]
Troubleshooting Strategy:
-
Base Screening: The strength and nature of the base can significantly impact the reaction outcome.[3] For Suzuki reactions, common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[2][3] For Buchwald-Hartwig aminations, a stronger base like LiHMDS might be necessary for less acidic amines.[4] It is advisable to screen a variety of bases.
-
Solvent System Optimization: Ensure that all reactants are sufficiently soluble in the chosen solvent.[3] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used in Suzuki reactions.[2][3] Adjusting the solvent ratio or switching to a different solvent like DMF may be beneficial.[3]
Possible Cause: Degradation of the coupling partner. For instance, in Suzuki reactions, the boronic acid can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1]
Troubleshooting Strategy:
-
Use of Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation.[1]
-
Control of Water Content: While some water can be beneficial in Suzuki reactions, excess water can promote protodeboronation. Use anhydrous solvents when appropriate and control the amount of water in the reaction mixture.
-
Excess Reagent: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help to compensate for any degradation.[2]
Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Debromination)
Possible Cause: Presence of oxygen in the reaction mixture. Oxygen can lead to the deactivation of the Pd(0) catalyst and promote side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[1]
Troubleshooting Strategy:
-
Thorough Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1][3]
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[1]
Possible Cause: Suboptimal reaction temperature. The reaction temperature can influence the rates of both the desired reaction and side reactions.
Troubleshooting Strategy:
-
Temperature Optimization: If the reaction is sluggish, cautiously increasing the temperature may improve the conversion rate.[3] However, excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.[3] Conversely, if significant byproduct formation is observed, lowering the reaction temperature might be beneficial.[4] A temperature screen is recommended to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for the functionalization of this compound?
The choice of reaction depends on the desired functional group to be introduced.
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters.[1][3]
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[5][6]
-
Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with primary or secondary amines.[4][7]
Q2: Can I perform these coupling reactions open to the air?
It is strongly discouraged. The presence of oxygen can deactivate the palladium catalyst and promote undesirable side reactions, such as the homocoupling of boronic acids.[1] For reproducible and high-yielding results, all cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).[1][3]
Q3: My reaction is not going to completion, and I still see the starting material. What should I do?
-
Verify Reagent Quality: Ensure all reagents, especially the catalyst, ligand, and base, are pure and active.
-
Increase Reaction Time or Temperature: The reaction may be sluggish. Consider increasing the reaction time or cautiously increasing the temperature.[2]
-
Re-evaluate Reaction Conditions: Revisit the troubleshooting guide to assess if the catalyst, ligand, base, or solvent system is optimal for your specific transformation.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
-
Ligand and Catalyst Screening: The choice of ligand can significantly influence the selectivity of the reaction. Screening different ligands is often a crucial step in optimizing selectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway over side reactions.[4]
-
Protecting Groups: The methanol group on your starting material might interfere with the reaction. Consider protecting the alcohol as a silyl ether or another suitable protecting group before performing the cross-coupling reaction.
Data Presentation
Table 1: General Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Parameter | Condition | Notes | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 2-5 mol% is a typical starting point. | [1][3] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich ligands are often preferred for pyridinic substrates. | [1][2][3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents are typically used. | [1][2][3] |
| Solvent | Toluene/H₂O, 1,4-Dioxane/H₂O | Degassed solvents are essential. | [1][2][3] |
| Temperature | 80-110 °C | Requires optimization for specific substrates. | [2][3] |
Table 2: General Conditions for Sonogashira Coupling of Bromopyridines
| Parameter | Condition | Notes | Reference |
| Palladium Catalyst | Pd(CF₃COO)₂, Pd(PPh₃)₄ | 2.5 mol% is a common loading. | [2][5] |
| Ligand | PPh₃ | 5 mol% is often used in conjunction with the palladium catalyst. | [2][5] |
| Copper Co-catalyst | CuI | 5 mol% is a typical loading. | [2][5] |
| Base | Et₃N | Used as both a base and a solvent in some cases. | [2][5] |
| Solvent | DMF, Et₃N | Anhydrous and degassed solvents are crucial. | [2][5] |
| Temperature | 100 °C | May require adjustment based on substrate reactivity. | [2][5] |
Table 3: General Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Parameter | Condition | Notes | Reference |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are also commonly used. | [4][7] |
| Ligand | XPhos, RuPhos | The choice of ligand is critical and substrate-dependent. | [4] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | The strength of the base should be matched to the amine's pKa. | [4][7] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are necessary. | [4][7] |
| Temperature | 80-110 °C | Optimization is often required. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if separate, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).[2][5]
-
Solvent and Reagent Addition: Add anhydrous and degassed DMF, followed by the base (e.g., Et₃N) and the terminal alkyne (1.2 eq.).[2] Finally, add this compound (1.0 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2][5]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water or a saturated aqueous solution of ammonium chloride.[6]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, combine the palladium catalyst/precatalyst, ligand, and base.[7]
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.5 eq.).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.[7]
-
Reaction: Seal the tube or flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.[7]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.[7]
Visualizations
References
Technical Support Center: Managing Hygroscopic Pyridine-Based Reagents
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hygroscopic pyridine-based reagents.
Frequently Asked Questions (FAQs)
Q1: What makes pyridine and its derivatives hygroscopic?
A1: Pyridine and its derivatives are hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This is due to the polar nature of the nitrogen-containing aromatic ring, which can form hydrogen bonds with water molecules. Simple pyridines and their benzo derivatives are weak bases that form crystalline, often hygroscopic, salts with most protic acids.[3]
Q2: What are the consequences of excess moisture in my reaction?
A2: The presence of water in reactions involving pyridine-based reagents can lead to several undesirable outcomes:
-
Reagent Quenching: Many reagents, particularly organometallics and strong bases, are highly reactive with water. Moisture can protonate and deactivate these reagents, stopping the desired reaction.[4]
-
Side Reactions: Water can promote the hydrolysis of starting materials, intermediates, or products, leading to the formation of unwanted byproducts.[4]
-
Inhibition of Catalysts: Certain catalysts can be deactivated by the presence of water.[4]
-
Reduced Yields and Purity: The combination of reagent quenching and side reactions ultimately results in lower yields and reduced purity of the final product.[4] For example, in derivatization reactions for GC-MS analysis, moisture can break down both the derivatizing agent (like MSTFA) and the silyated compounds, reducing sensitivity.[5]
Q3: How should I properly store anhydrous or freshly opened pyridine-based reagents?
A3: Proper storage is critical to maintain the anhydrous nature of these reagents.
-
Airtight Containers: Always store hygroscopic reagents in tightly sealed containers to prevent moisture absorption from the air.[1][6]
-
Inert Atmosphere: For highly sensitive applications, flush the container with a dry, inert gas like nitrogen or argon before sealing.[2][7] Many moisture-sensitive reagents are packaged under an inert atmosphere in bottles with septa (e.g., Sure/Seal™ bottles) to allow for removal via syringe without introducing moist air.[8][9]
-
Desiccators: Storing containers inside a desiccator containing a drying agent (e.g., Drierite, silica gel, or molecular sieves) provides an additional layer of protection.[6][7]
-
Temperature: Store in a cool, dry place.[1] If refrigerating or freezing, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.[7]
Q4: My pyridine has a yellow or brown discoloration. What is the cause and is it still usable?
A4: The discoloration of pyridine is often due to the presence of impurities or degradation products. For many sensitive applications, purification by distillation, often after treatment with a drying agent like potassium hydroxide (KOH), will typically yield a colorless liquid suitable for use.[2]
Troubleshooting Guide
Issue 1: Low or Inconsistent Reaction Yield
Low yields in reactions such as the Hantzsch synthesis or coupling reactions can often be attributed to moisture.[4][10]
| Potential Cause | Troubleshooting Steps & Solutions |
| Wet Reagents/Solvents | Ensure all reagents and solvents are rigorously dried. Even "anhydrous" grade solvents may need to be freshly distilled from an appropriate drying agent if the reaction is highly moisture-sensitive.[11][12] Pyridine itself forms an azeotrope with water, making simple distillation ineffective for complete water removal without a prior drying step.[2] |
| Atmospheric Moisture | The reaction setup may not be adequately protected from atmospheric moisture. Use oven-dried glassware, assemble the apparatus while hot, and cool under a stream of dry inert gas (nitrogen or argon).[9] Maintain a positive pressure of inert gas throughout the reaction. |
| Improper Reagent Handling | Hygroscopic solids should be weighed quickly to minimize air exposure.[1] Consider handling highly sensitive reagents in a glove box or glove bag.[13][14] Liquids should be transferred using dry syringes or cannulas under an inert atmosphere.[9] |
Issue 2: Formation of Unexpected Side Products
The presence of water can lead to hydrolysis or other side reactions.[4] For example, pyridine derivatives can react with dichloromethane (DCM) solvent at room temperature to form bispyridinium dichlorides, which could lead to side-products and spurious analytical results.[15]
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of Starting Materials or Intermediates | Confirm the water content of your starting materials and solvents using Karl Fischer titration. If water content is high, purify and dry the reagents accordingly. |
| Reaction with Solvent | While not strictly a moisture issue, be aware that pyridine can react with certain solvents like DCM.[15] If unexpected products are observed, consider solvent choice as a potential factor. |
| Change in Reaction Pathway | Water can alter the reaction conditions (e.g., pH), potentially favoring an alternative reaction pathway. Rigorous exclusion of water is the best preventative measure. |
Data Presentation: Comparison of Drying Agents for Pyridine
The choice of drying agent depends on the initial water content and the required level of dryness.[2]
| Drying Agent | Use Case | Efficiency/Capacity | Key Considerations |
| Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) | Pre-drying of pyridine with significant water content.[2][16] | Good capacity for bulk water removal. | Pyridine should be decanted or filtered from the base before final drying/distillation.[2] Can introduce basic impurities.[16] |
| Calcium Hydride (CaH₂) | Final drying, typically followed by distillation.[2][17] | Highly effective for achieving very low water content. | Reacts with water to produce H₂ gas; do not perform in a sealed vessel.[2] Refluxing for several hours ensures complete reaction.[2][18] |
| Molecular Sieves (3Å or 4Å) | Maintaining dryness of already anhydrous pyridine; some drying of solvents with low water content.[2][16] | Good for scavenging trace amounts of water. | Must be properly activated (heated under vacuum) before use. Sieves can flake into the solution if they are old.[18][19] |
| Potassium Metal | Ultimate dryness for exceptionally demanding applications.[2][19] | Most rigorous method; removes virtually all water. | Highly reactive and hazardous. A deep red precipitate indicates complete dryness.[19] Requires specialized handling procedures. |
Mandatory Visualization
References
- 1. tutorchase.com [tutorchase.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. reddit.com [reddit.com]
- 8. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. hepatochem.com [hepatochem.com]
- 15. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. drying pyridine | VIPEr [ionicviper.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
Safety precautions for handling brominated pyridine compounds
Technical Support Center: Brominated Pyridine Compounds
This guide provides essential safety information, troubleshooting, and protocols for handling brominated pyridine compounds in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with brominated pyridine compounds?
A1: Brominated pyridines are generally considered hazardous materials. For example, 3-Bromopyridine is a flammable liquid and vapor.[1] Key hazards include:
-
Toxicity: They can be harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Irritation: These compounds are known to cause serious skin and eye irritation.[1][3][5] Inhalation may also lead to respiratory irritation.[1][5]
-
Flammability: Many brominated pyridines are flammable liquids and can form explosive mixtures with air.[1][3][6] Vapors are often heavier than air and can travel to an ignition source.[3][7]
-
Reactivity: They are incompatible with strong oxidizing agents, strong acids, and bases.[1][8]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with brominated pyridines?
A2: A comprehensive approach to PPE is required.[9] At a minimum, personnel should wear:
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are necessary to prevent eye contact.[1][9] A face shield may be required for splash risks.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1] Nitrile or butyl rubber gloves are often recommended, but always check the manufacturer's compatibility chart for the specific compound.[8][9][10][11]
-
Body Protection: A standard, fully-buttoned laboratory coat is required to protect against skin contact.[8][9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[8][9][11] For spills or non-routine operations outside a hood, a respirator may be necessary.[8][9]
Q3: How should I properly store brominated pyridine compounds?
A3: Proper storage is critical to maintain chemical stability and prevent accidents.
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][8][10][11]
-
Keep containers tightly closed to prevent moisture absorption and vapor release.[1][8][11][12]
-
Some compounds, like 3-bromopyridine, are light and air-sensitive and must be stored in an airtight, amber-colored glass bottle under an inert gas.[13]
-
Store separately from incompatible materials such as strong oxidizers and acids.[1][3][8]
-
Ensure storage containers are clearly labeled and regularly inspected for leaks or damage.[14]
Q4: What is the correct procedure for disposing of brominated pyridine waste?
A4: Brominated pyridine waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[10][14]
-
Never pour waste down the drain.[10]
-
Collect waste in a designated, sealable, and properly labeled container.[8]
-
The waste container should be stored in a well-ventilated area away from incompatible materials.[8]
-
Contact your institution's environmental health and safety (EHS) office for specific collection and disposal procedures.[10]
Troubleshooting Guides
Issue 1: Accidental Skin or Eye Contact
-
Symptom: Redness, pain, or irritation of the skin or eyes.[6]
-
Immediate Action (Skin): Immediately remove all contaminated clothing.[1][15] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention.[8]
-
Immediate Action (Eyes): Immediately flush the eyes with large amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if it is safe to do so.[15] Seek immediate medical attention.[8][15]
Issue 2: Inhalation of Vapors
-
Symptoms: Dizziness, headache, nausea, or irritation of the nose and throat.[3][6]
-
Immediate Action: Move the affected person to fresh air immediately.[8][15] If the person is not breathing, provide artificial respiration.[6] Seek immediate medical attention.[8]
Issue 3: Small Chemical Spill (less than 100 mL, contained in a fume hood)
-
Symptom: A small puddle of liquid is observed inside the chemical fume hood.
-
Immediate Action:
-
Alert personnel in the immediate vicinity.
-
Ensure you are wearing appropriate PPE (lab coat, goggles, and chemical-resistant gloves).[8]
-
Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2][6][10]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][8]
-
Clean the spill area with an appropriate solvent and wash hands thoroughly after the cleanup is complete.[1]
-
Issue 4: Large Chemical Spill (outside of a fume hood)
-
Symptom: A significant amount of liquid has been spilled in the main laboratory area.
-
Immediate Action:
-
Immediately evacuate the area and alert all personnel.[8]
-
If the substance is flammable, shut off all ignition sources if it is safe to do so.
-
Secure the area to prevent re-entry.[8]
-
Contact your institution's emergency responders or EHS office immediately.[8] Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped to do so.[8]
-
Data Presentation
Table 1: Physicochemical and Hazard Data for Selected Brominated Pyridines
| Property | 2-Bromopyridine | 3-Bromopyridine | Pyridinium tribromide |
| Chemical Formula | C₅H₄BrN | C₅H₄BrN | C₅H₅NHBr₃ |
| Molecular Weight | 158.00 g/mol | 158.00 g/mol [13] | 319.86 g/mol |
| Boiling Point | 192-194 °C[13] | 173.0 °C[13] | Decomposes |
| Flash Point | 97 °C[13] | 51 °C[13] | N/A (Solid)[15] |
| GHS Hazard Statements | H302, H312, H315, H319 | H226, H302, H315, H319, H335[1] | H314, H318[15] |
| GHS Pictograms | GHS07 (Exclamation Mark) | GHS02 (Flame), GHS07 (Exclamation Mark)[1] | GHS05 (Corrosion) |
Experimental Protocols
Protocol 1: Standard Procedure for Handling Liquid Brominated Pyridines
-
Preparation: Before starting, ensure an emergency eyewash station and safety shower are accessible.[8] Review the Safety Data Sheet (SDS) for the specific compound.
-
Engineering Controls: Conduct all work in a properly functioning and certified laboratory chemical fume hood.[8][11]
-
Personal Protective Equipment: Don all required PPE, including chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves.[1][9]
-
Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge.[1] Use only non-sparking tools.[1]
-
During Experiment: Keep the container tightly closed when not in use.[1][11] Avoid eating, drinking, or smoking in the work area.[1][14]
-
Completion: After handling, wash hands and face thoroughly with soap and water.[1][14]
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical. Launder contaminated clothing separately before reuse.[1][14]
Protocol 2: Chemical Waste Disposal
-
Waste Collection: Collect all waste containing brominated pyridines (including contaminated solids like paper towels or absorbent materials) in a designated, compatible, and airtight hazardous waste container.[8]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must clearly identify the contents, associated hazards, and accumulation start date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or the main hazardous waste storage area. This location must be well-ventilated and away from incompatible materials.[8]
-
Disposal Request: Once the container is full or is no longer being used, submit a chemical collection request to your institution's EHS department for proper disposal.[8]
Visualized Workflows
Caption: Logical workflow for responding to a brominated pyridine compound spill.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. nj.gov [nj.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. PYRIDINE [training.itcilo.org]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. carlroth.com [carlroth.com]
- 13. chempanda.com [chempanda.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. ortrail-or.newlook.safeschoolssds.com [ortrail-or.newlook.safeschoolssds.com]
Scaling up the synthesis of (4-Bromopyridin-3-yl)methanol for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (4-Bromopyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address potential issues during pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for the synthesis of this compound is the reduction of 3-bromo-4-pyridinecarboxaldehyde. This transformation is a standard carbonyl reduction that can be achieved using various reducing agents. For pilot-scale production, sodium borohydride (NaBH₄) is often preferred due to its selectivity, milder reactivity, and improved safety profile compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical safety precautions to consider when using sodium borohydride at a pilot scale?
A2: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas.[1] At a large scale, the heat generated from this exothermic reaction can lead to a runaway thermal event if not properly controlled. Key safety measures include:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the accumulation of a flammable hydrogen-air mixture.
-
Controlled Addition: Add the sodium borohydride portion-wise to the reaction mixture to manage the rate of hydrogen evolution and the exotherm.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor.
-
Adequate Ventilation: Ensure the reactor is in a well-ventilated area to safely dissipate any evolved hydrogen.
-
Quenching Procedure: The quenching of excess sodium borohydride should be performed slowly and at a low temperature to control the rate of hydrogen release.
Q3: What are the expected byproducts in the reduction of 3-bromo-4-pyridinecarboxaldehyde with NaBH₄?
A3: The primary byproducts in this reduction are borate esters, which are formed from the reaction of the borohydride with the solvent (typically an alcohol like methanol or ethanol) and the product alcohol. These borate esters are hydrolyzed during the aqueous workup. Incomplete reaction will leave unreacted starting material. Over-reduction is generally not a concern with NaBH₄ as it does not typically reduce the pyridine ring or the bromo substituent under standard conditions.
Q4: How can I effectively monitor the progress of the reaction at a pilot scale?
A4: At the pilot scale, reaction monitoring is crucial for ensuring complete conversion and identifying any potential issues. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting aldehyde and the appearance of the product alcohol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product, as well as the presence of any impurities.
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl peak of the aldehyde in real-time.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Incomplete Reaction | - Insufficient reducing agent.- Low reaction temperature.- Poor quality of NaBH₄. | - Add an additional portion of NaBH₄ and continue monitoring.- Slowly increase the reaction temperature while carefully monitoring for any exotherm.- Ensure the NaBH₄ is dry and has been stored properly. |
| Exothermic Runaway | - Addition of NaBH₄ is too fast.- Inadequate cooling.- Reaction with protic solvent is too vigorous. | - Immediately stop the addition of NaBH₄.- Apply maximum cooling to the reactor.- If necessary, have a quenching agent ready for emergency use (with extreme caution due to hydrogen evolution). |
| Difficult Product Isolation | - Product is soluble in the aqueous layer during workup.- Formation of emulsions during extraction. | - Saturate the aqueous layer with a salt like sodium chloride to decrease the polarity and improve extraction efficiency.- Use a different extraction solvent or a combination of solvents.- For emulsions, consider adding a small amount of brine or allowing the mixture to stand for a longer period. |
| Low Purity of Isolated Product | - Incomplete reaction.- Inefficient extraction or washing.- Co-crystallization with impurities. | - Re-purify the product by recrystallization or column chromatography.- Optimize the workup procedure, including the number of extractions and washes.- Ensure the starting material is of high purity. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol is a representative procedure and should be optimized at the laboratory scale before implementation in a pilot plant.
1. Reaction Setup:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet/outlet is charged with 3-bromo-4-pyridinecarboxaldehyde (1.0 eq).
-
Methanol is added as the solvent. The amount of solvent should be sufficient to ensure good stirring of the resulting slurry.
2. Reaction Execution:
-
The mixture is cooled to 0-5 °C with stirring.
-
Sodium borohydride (0.3 - 0.5 eq) is added portion-wise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.
-
The reaction progress is monitored by TLC or HPLC until the starting aldehyde is consumed.
3. Workup and Isolation:
-
The reaction is quenched by the slow, controlled addition of acetone to consume any excess NaBH₄.
-
Water is then added, and the pH is adjusted to ~7 with dilute hydrochloric acid.
-
The methanol is removed under reduced pressure.
-
The resulting aqueous slurry is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
4. Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if higher purity is required.
Quantitative Data
The following table summarizes typical reaction parameters for the reduction of substituted pyridine aldehydes. Note that optimal conditions for this compound should be determined experimentally.
| Parameter | Lab Scale | Pilot Scale (Projected) |
| Starting Material | 3-bromo-4-pyridinecarboxaldehyde | 3-bromo-4-pyridinecarboxaldehyde |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride |
| Stoichiometry of NaBH₄ | 0.3 - 1.0 eq | 0.3 - 0.5 eq |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | 0 °C to room temperature | 0 - 10 °C |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | >90% | 85 - 95% |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Preventing formation of furopyridine byproducts in bromination reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of undesired furopyridine byproducts during bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are furopyridine byproducts and why do they form during bromination?
A1: Furopyridines are fused heterocyclic compounds containing both a furan and a pyridine ring.[1] In the context of bromination, they typically arise from an intramolecular cyclization side reaction. This process, often a lactonization, can occur when a nearby functional group on the pyridine or a related heterocyclic structure (like a 1,4-dihydropyridine) attacks a carbon atom that has been activated by the bromination reaction.[2][3] The formation is highly dependent on the substrate's structure, the chosen brominating agent, and the reaction conditions.[2]
Q2: Which factors have the most significant impact on the formation of furopyridine byproducts?
A2: Several factors can promote the formation of furopyridine side products:
-
Brominating Agent: Highly reactive or bulky brominating agents can lead to undesired side reactions, including the formation of furopyridines. For example, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in certain reactions has been shown to result in a mixture of furopyridines.[2][3]
-
Solvent: The polarity of the solvent plays a crucial role. Less polar solvents can sometimes afford higher yields of the desired brominated product and reduce byproduct formation.[2] For instance, switching from chloroform to ethyl acetate has been shown to improve yields and minimize side reactions.[2]
-
Temperature: Higher reaction temperatures can provide the activation energy needed for the intramolecular cyclization to occur. Controlling the temperature, often by cooling the reaction mixture, is a key strategy for prevention.[4]
-
Presence of Acid: Hydrogen bromide (HBr) is a common byproduct of bromination reactions. This acid can catalyze the cyclization/lactonization reaction, leading to furopyridine formation.[4]
Troubleshooting Guide: Excessive Furopyridine Formation
Problem: My bromination reaction is producing a significant amount of furopyridine byproduct, lowering the yield of my desired product. What steps can I take to troubleshoot this issue?
Answer: The formation of furopyridine byproducts is a common issue stemming from reaction conditions that favor intramolecular cyclization. The following workflow provides a systematic approach to diagnosing and solving this problem.
Caption: Troubleshooting decision workflow for minimizing furopyridine byproducts.
Data on Brominating Agents and Solvents
The selection of the brominating agent and solvent system is critical for maximizing the yield of the desired product while minimizing furopyridine formation. The following table summarizes experimental results from the bromination of a bis-1,4-dihydropyridine substrate, highlighting these effects.
| Brominating Agent | Solvent | Equivalents of Agent | Reaction Time (h) | Yield of Desired Product (%) | Furopyridine Formation | Reference |
| NBS | Ethyl Acetate | 4.4 | 1.5 | 73 | Minimized | [2] |
| PBPB | Ethyl Acetate | 4.4 | 1.5 | 87 | Not reported as major issue | [3] |
| DBDMH | Chloroform | Not specified | 2 | 0 | Mixture of furopyridines formed | [2][3] |
| Br₂ | Chloroform | Not specified | Not specified | 69 | Lactonization can occur | [2][3] |
NBS: N-Bromosuccinimide; PBPB: Pyridinium Bromide-Perbromide; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin
Proposed Mechanism of Furopyridine Formation
The formation of a furopyridine byproduct is generally understood to occur via a post-bromination intramolecular cyclization. An oxygen-containing functional group, such as a carbonyl group from an ester, attacks the electrophilic carbon center adjacent to the newly introduced bromine atom, leading to lactonization and formation of the fused furan ring.
Caption: Proposed reaction pathway for furopyridine byproduct formation.
Experimental Protocols
Protocol 1: Recommended Method for Minimizing Furopyridine Byproducts
This protocol is based on conditions reported to successfully brominate a 1,4-dihydropyridine derivative while minimizing byproduct formation.[2][3]
Objective: To achieve selective bromination of methyl groups on a dihydropyridine ring using N-Bromosuccinimide (NBS) in a non-polar solvent.
Materials:
-
Substrate (e.g., bis-1,4-dihydropyridine)
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate (EtOAc), anhydrous
-
Round-bottom flask with stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Reagent Preparation: Dissolve the starting material in anhydrous ethyl acetate in the round-bottom flask.
-
Cooling: Cool the flask to 0-5 °C in an ice bath with continuous stirring.
-
Bromine Addition: Dissolve 4.4 equivalents of NBS in ethyl acetate and place the solution in the addition funnel. Add the NBS solution dropwise to the cooled reaction mixture over a period of 30-40 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-1.5 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., aqueous sodium thiosulfate solution) to consume any excess NBS. Proceed with standard aqueous workup and purification (e.g., column chromatography) to isolate the desired brominated product.
Caption: Experimental workflow for selective bromination using NBS.
Protocol 2: Conditions Prone to Furopyridine Formation
This protocol illustrates conditions that have been reported to favor the formation of furopyridine byproducts.[2][3] It is provided for comparative purposes to highlight the critical parameters that should be avoided.
Objective: To demonstrate conditions leading to byproduct formation.
Materials:
-
Substrate (e.g., bis-1,4-dihydropyridine)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Chloroform (CHCl₃)
-
Round-bottom flask with stir bar
Procedure:
-
Setup: In a round-bottom flask, dissolve the starting material in chloroform at room temperature.
-
Reagent Addition: Add DBDMH to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Analysis: Analysis of the crude reaction mixture is expected to show the formation of a mixture of furopyridine byproducts and little to no desired product.
References
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to (4-Bromopyridin-3-yl)methanol and (6-Bromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two isomeric bromopyridyl methanols: (4-Bromopyridin-3-yl)methanol and (6-Bromopyridin-3-yl)methanol. By examining their performance in key cross-coupling and oxidation reactions, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The positional isomerism of the bromo and hydroxymethyl substituents on the pyridine ring imparts distinct electronic and steric characteristics to this compound and (6-Bromopyridin-3-yl)methanol, consequently influencing their reactivity. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide delves into a comparative analysis of their reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as oxidation of the alcohol functionality.
Structural and Electronic Properties
The chemical structures of this compound and (6-Bromopyridin-3-yl)methanol are presented below. The key difference lies in the position of the bromine atom relative to the nitrogen atom and the hydroxymethyl group.
| Compound | This compound | (6-Bromopyridin-3-yl)methanol |
| Structure |
|
|
| CAS Number | 197007-87-7[1] | 122306-01-8[2] |
| Molecular Formula | C₆H₆BrNO | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol | 188.02 g/mol [2] |
The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the reactivity of the C-Br bond. In general, the order of reactivity for bromopyridines in palladium-catalyzed cross-coupling reactions is 4-bromo > 2-bromo > 3-bromo. This is attributed to the greater polarization of the C-Br bond at the 4-position, making it more susceptible to oxidative addition by the palladium catalyst.
In this compound, the bromine atom is at the 4-position, suggesting a higher intrinsic reactivity compared to a 3-bromopyridine derivative. Conversely, in (6-Bromopyridin-3-yl)methanol, the bromine is at the 6-position (equivalent to the 2-position), which is also activated but can be subject to steric hindrance and potential catalyst inhibition by the adjacent nitrogen atom. The presence of the electron-donating hydroxymethyl group at the 3-position in both isomers can also modulate the electronic properties of the pyridine ring.
Comparative Reactivity in Suzuki-Miyaura Coupling
Table 1: Suzuki-Miyaura Coupling of Bromopyridyl Methanols
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 3-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Reflux | - | - |
| (6-Bromopyridin-3-yl)methanol | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0 equiv) | Dioxane/Water (4:1) | 100 | - | - |
Note: Specific yield and reaction time for the Suzuki coupling of this compound with 3-cyanophenylboronic acid were not detailed in the available literature. The conditions for (6-Bromopyridin-3-yl)methanol are representative for similar 6-bromopyridine derivatives.
Based on general principles, this compound is expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions, potentially allowing for milder reaction conditions and higher yields compared to (6-Bromopyridin-3-yl)methanol.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the bromopyridine isomers is a key factor.
Table 2: Buchwald-Hartwig Amination of Bromopyridyl Methanols
| Starting Material | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | - | - | - | - | - | - | - |
| (6-Bromopyridin-3-yl)methanol | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
Note: No specific experimental data for the Buchwald-Hartwig amination of this compound was found in the reviewed literature. The data for (6-Bromopyridin-3-yl)methanol is based on a reaction with a similar 2-bromo-6-methylpyridine substrate.[3]
The general reactivity trend suggests that this compound would be a more reactive substrate in Buchwald-Hartwig amination compared to (6-Bromopyridin-3-yl)methanol. The proximity of the nitrogen atom in the 6-bromo isomer could potentially lead to catalyst inhibition, requiring more specialized ligands or harsher conditions.
Reactivity in Oxidation Reactions
The hydroxymethyl group in both isomers can be oxidized to the corresponding aldehyde, a valuable functional group for further synthetic transformations.
Table 3: Oxidation of Bromopyridyl Methanols
| Starting Material | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | - | - | - | - | - |
| (6-Bromopyridin-3-yl)methanol | MnO₂ | Dichloromethane | rt | 24 | High |
Note: While the oxidation of the hydroxymethyl group is a standard transformation, specific quantitative data for this compound was not found. The conditions for (6-Bromopyridin-3-yl)methanol are based on common procedures for the oxidation of similar benzylic alcohols.
The electronic environment around the hydroxymethyl group is different in the two isomers, which could influence the ease of oxidation. However, both are expected to undergo oxidation to the corresponding aldehydes under standard conditions, for example, using manganese dioxide (MnO₂) or Swern oxidation.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)methanol
This protocol is a representative procedure based on reactions with similar substrates.
Materials:
-
(6-Bromopyridin-3-yl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (6-Bromopyridin-3-yl)methanol, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative[3]
This protocol is based on the amination of 2-bromo-6-methylpyridine and can be adapted for (6-Bromopyridin-3-yl)methanol.[3]
Materials:
-
2-Bromo-6-methylpyridine (1.0 equiv)
-
Cyclohexane-1,2-diamine (0.49 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP] (0.02 equiv)
-
Sodium tert-butoxide (NaOBuᵗ) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine, Pd₂(dba)₃, (±)-BINAP, and NaOBuᵗ.[3]
-
Add anhydrous toluene and the amine coupling partner.[3]
-
Heat the reaction mixture to 80 °C with stirring for 4 hours.[3]
-
After cooling to room temperature, add diethyl ether.[3]
-
Wash the resulting mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.[3]
-
Recrystallize the product from pentane/diethyl ether.[3]
Conclusion
Conversely, while still a viable substrate, (6-Bromopyridin-3-yl)methanol may require more forcing conditions or carefully selected catalyst systems to overcome potential steric hindrance and catalyst inhibition from the adjacent pyridine nitrogen. The reactivity of the hydroxymethyl group in oxidation reactions is anticipated to be similar for both isomers, providing a versatile handle for further functionalization.
The selection between these two building blocks will ultimately depend on the specific requirements of the synthetic route, including the desired reaction conditions and the tolerance of other functional groups within the molecule. This guide provides a foundational understanding to aid researchers in making strategic decisions for the efficient synthesis of complex molecules.
References
A Comparative Guide to Suzuki Coupling Efficiency of Bromopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, pyridyl scaffolds are of immense interest due to their prevalence in pharmaceuticals and functional materials. This guide provides an objective comparison of the Suzuki coupling efficiency of the three constitutional isomers of bromopyridine: 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine. Understanding the relative reactivity of these isomers is crucial for reaction optimization, catalyst selection, and overall synthetic strategy.
Relative Reactivity and Mechanistic Insights
The position of the bromine atom on the pyridine ring significantly influences the substrate's reactivity in the Suzuki coupling. The generally accepted order of reactivity for bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine
This trend is primarily governed by a combination of electronic and steric factors that affect the rate-determining step of the catalytic cycle, which is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[1]
-
4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para-position polarizes the C4-Br bond, making the carbon atom highly electrophilic and thus highly susceptible to oxidative addition.[1] This electronic activation leads to its superior reactivity.
-
2-Bromopyridine: The C2-Br bond is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction, necessitating the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The C3-Br bond is the least activated of the three isomers. The electronic influence of the nitrogen atom at the meta-position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates.[1] Achieving comparable yields with 3-bromopyridine often requires more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems.[1]
Quantitative Comparison of Suzuki Coupling Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of the three bromopyridine isomers with phenylboronic acid under comparable reaction conditions. It is important to note that these yields are illustrative and can vary significantly based on the specific reaction parameters, including the nature of the boronic acid, catalyst, ligand, base, and solvent system.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Representative Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~75-85% | [1] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~60-70% | [1] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90% | [1] |
Note: The data presented is compiled from a comparative study and is intended to provide a general trend.[1] Actual yields may vary depending on the specific experimental setup.
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine isomer with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualization of Factors Influencing Reactivity
The following diagram illustrates the key factors that determine the Suzuki coupling efficiency of the different bromopyridine isomers.
Caption: Factors influencing the Suzuki coupling reactivity of bromopyridine isomers.
References
A Comparative Guide to Analytical Methods for Quantifying (4-Bromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the accurate quantification of (4-Bromopyridin-3-yl)methanol, a key heterocyclic building block, is crucial for ensuring the quality, stability, and efficacy of pharmaceutical intermediates and final products. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The comparison is supported by experimental data from analogous compounds to provide a clear framework for method selection.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical quantitative data for each technique, projected from validated methods for structurally similar pyridine derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of light absorption by the analyte in a solution. |
| Limit of Detection (LOD) | 0.02 µg/mL[1] | 0.006 mg/kg (for pyridine)[2] | ~0.1 µg/mL (estimated for pyridine derivatives)[3] |
| Limit of Quantification (LOQ) | 0.04 µg/mL[1] | 0.02 mg/kg (for pyridine)[2] | ~0.3 µg/mL (estimated for pyridine derivatives)[4] |
| Linearity (Correlation Coefficient, R²) | > 0.999[5] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102%[6] | 89-101% (for pyridine)[2] | 97-101% (for nicotinic acid)[3] |
| Precision (%RSD) | < 2%[6] | 2-3% (for pyridine)[2] | < 2% (for nicotinic acid)[3] |
| Specificity | High (separates from impurities) | High (separates volatile impurities) | Low to moderate (prone to interference) |
| Sample Throughput | Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are generalized for this compound based on established methods for related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is ideal for the separation and quantification of this compound from non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at approximately 265 nm, the typical absorption maximum for bromopyridine derivatives.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Generate a calibration curve by injecting a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography (GC) Protocol
GC is suitable for the analysis of thermally stable and volatile compounds. Headspace analysis is particularly useful for determining residual solvents or for the analysis of the compound in a complex matrix.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), equipped with a headspace autosampler.
-
Column: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl polysiloxane), 30 m x 0.32 mm ID x 0.5 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 100 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
Sample Preparation:
-
Accurately weigh the sample (approximately 10 mg) into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
-
Quantification: An external or internal standard method can be used. For an internal standard, a known amount of a non-interfering compound is added to each sample and standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
UV-Vis Spectrophotometry Protocol
This is a rapid and simple method for the direct quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as methanol or a buffered aqueous solution.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound from 200 to 400 nm. Pyridine derivatives typically exhibit a λmax around 265 nm.[7]
-
Sample Preparation:
-
Prepare a stock solution of the standard by accurately weighing and dissolving it in the chosen solvent.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample solution at a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Measure the absorbance of the blank (solvent), standards, and the sample at the λmax.
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the sample from the calibration curve using its absorbance reading.
-
Method Selection Workflow
The choice of the most appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following flowchart provides a decision-making guide.
References
- 1. researchgate.net [researchgate.net]
- 2. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chemometrics assisted spectrophotometric determination of pyridine in water and wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Impurity Profiling of (4-Bromopyridin-3-yl)methanol Derivatives
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the impurity profiling of (4-Bromopyridin-3-yl)methanol and its derivatives. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflow, offering researchers, scientists, and drug development professionals a practical resource for method selection and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance.[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution, sensitivity, and specificity.[3][4][5]
This guide compares two common reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound and its potential impurities: one utilizing a traditional C18 stationary phase and the other an alternative Phenyl stationary phase. The choice of the stationary phase is a critical factor influencing the selectivity of the separation.[6]
Potential Impurities of this compound
The potential impurities in this compound can originate from the synthesis process or degradation. Based on common synthetic routes, which may involve the reduction of a corresponding carboxylic acid or aldehyde, potential impurities could include:
-
Impurity A: 4-Bromopyridine-3-carbaldehyde (precursor)
-
Impurity B: 4-Bromopyridine-3-carboxylic acid (precursor or oxidation product)
-
Impurity C: 3-Hydroxymethylpyridine (debrominated by-product)
-
Impurity D: 4-Bromo-1-oxido-pyridin-3-yl)methanol (oxidation product)
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.[7][8][9][10][11]
Comparative Analysis of HPLC Methods
Two primary HPLC methods are compared for their effectiveness in separating this compound from its potential impurities. The key difference between the methods is the stationary phase of the HPLC column: a C18 (octadecylsilane) column and a Phenyl column. Phenyl columns can offer alternative selectivity for aromatic compounds through π-π interactions.[6][12][13][14]
Data Presentation
The following tables summarize the chromatographic performance of the two methods. The data is representative and illustrates the potential differences in selectivity and resolution.
Table 1: Chromatographic Performance on a C18 Column
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity C | 2.5 | - | 1.1 |
| Impurity B | 3.8 | 3.1 | 1.2 |
| This compound | 5.2 | 3.5 | 1.0 |
| Impurity A | 6.1 | 2.2 | 1.3 |
| Impurity D | 7.5 | 3.0 | 1.1 |
Table 2: Chromatographic Performance on a Phenyl Column
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity C | 2.8 | - | 1.1 |
| Impurity B | 4.5 | 4.1 | 1.2 |
| This compound | 6.5 | 4.8 | 1.0 |
| Impurity A | 7.2 | 1.5 | 1.4 |
| Impurity D | 8.9 | 3.8 | 1.1 |
From the tables, it can be observed that the Phenyl column provides a longer retention time and, in most cases, better resolution between the main component and its impurities. However, the resolution between Impurity A and the parent compound is lower on the Phenyl column in this hypothetical scenario, illustrating that the choice of column depends on the specific impurity profile.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: RP-HPLC with C18 Column
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-70% B
-
20-25 min: 70% B
-
25-26 min: 70-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Method 2: RP-HPLC with Phenyl Column
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: Phenyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.8)
-
Mobile Phase B: Methanol
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and water to a concentration of approximately 0.5 mg/mL.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling of this compound.
Diagram 2: Logical Relationship for HPLC Method Development
Caption: Logical relationships in HPLC method development for impurity profiling.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 9. asianjpr.com [asianjpr.com]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. uhplcs.com [uhplcs.com]
- 13. lcms.cz [lcms.cz]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
Unambiguous Structure Determination: A Comparative Guide to the Validation of (4-Bromopyridin-3-yl)methanol
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. An error in the determination of a molecule's three-dimensional arrangement can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a drug candidate. While a suite of analytical techniques is often employed for a comprehensive characterization, single-crystal X-ray crystallography remains the gold standard for unambiguous structure validation.
This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural validation of (4-Bromopyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry. Although, as of this writing, a public crystal structure for this compound is not available, this guide will present the expected outcomes of such an analysis and compare them with existing data from alternative techniques for its isomer, (3-Bromopyridin-4-yl)methanol, to illustrate the unparalleled insights provided by crystallographic methods.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography provides a direct, three-dimensional map of electron density within a molecule, from which the precise positions of atoms can be determined. This allows for the unequivocal determination of bond lengths, bond angles, and the overall molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding. For a molecule like this compound, an X-ray crystallographic analysis would definitively confirm the substitution pattern on the pyridine ring, leaving no ambiguity, which can sometimes arise from the interpretation of spectroscopic data alone.
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are essential for the routine characterization of newly synthesized compounds. The following table summarizes the information that can be obtained from each technique for the structural analysis of this compound, with illustrative data provided for the closely related isomer, (3-Bromopyridin-4-yl)methanol.
| Analytical Technique | Information Provided | Illustrative Data for (3-Bromopyridin-4-yl)methanol |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Precise bond lengths and angles- Absolute stereochemistry- Crystal packing and intermolecular interactions | - Expected: Unit cell dimensions, space group, atomic coordinates, bond lengths (e.g., C-Br, C-N, C-C, C-O), bond angles. |
| ¹H NMR Spectroscopy | - Number and chemical environment of protons- Connectivity of protons through spin-spin coupling | - δ 8.61 (s, 1H), 8.51 (d, J = 4.8 Hz, 1H), 7.55 (d, J = 4.8 Hz, 1H), 4.76 (s, 2H), 2.89 (s, 1H)[1] |
| ¹³C NMR Spectroscopy | - Number and chemical environment of carbon atoms | - δ 151.14, 149.45, 148.54, 122.47, 119.90, 63.47[1] |
| Mass Spectrometry (MS) | - Molecular weight and elemental composition- Structural information from fragmentation patterns | - m/z: 188 (Molecular Ion)[1]. The mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern of nearly equal intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br)[2]. |
| Infrared (IR) Spectroscopy | - Presence of functional groups | - ν (cm⁻¹): 3152 (O-H stretch), 2894, 2829 (C-H stretch), 1593 (C=C/C=N stretch)[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction
A suitable single crystal of this compound would be selected and mounted on a goniometer. The crystal would then be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is recorded on a detector as a series of reflections. The collected data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer at a specific frequency (e.g., 400 or 500 MHz for ¹H). The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Mass Spectrometry
A dilute solution of the sample is introduced into the mass spectrometer. For a small organic molecule like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion.
Infrared (IR) Spectroscopy
A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded as the infrared beam passes through the sample. Alternatively, the sample can be prepared as a KBr pellet or a Nujol mull. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the molecule.
Workflow for Structural Validation
The comprehensive structural validation of a novel compound is a multi-step process, where each analytical technique provides a piece of the puzzle. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the structural validation of a novel compound.
Conclusion
While spectroscopic techniques such as NMR, MS, and IR are indispensable tools for the initial characterization and proposal of a chemical structure, they can sometimes lead to ambiguous or incorrect assignments, especially in the case of isomers. Single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous determination of the three-dimensional atomic arrangement in a molecule. For the definitive structural validation of this compound, and indeed for any novel compound intended for pharmaceutical development, X-ray crystallography is not just a complementary technique but a crucial and often necessary final step to ensure the absolute correctness of the molecular structure.
References
A Comparative Analysis of Catalytic Systems for Reactions of (4-Bromopyridin-3-yl)methanol
For researchers, scientists, and professionals in drug development, the efficient functionalization of substituted pyridines is a critical step in the synthesis of novel therapeutic agents. (4-Bromopyridin-3-yl)methanol is a versatile building block, offering two reactive sites: a bromine atom for cross-coupling reactions and a primary alcohol for oxidation or derivatization. This guide provides a comparative study of various catalytic systems for reactions involving this substrate, supported by available experimental data to aid in the selection of optimal synthetic routes.
The strategic choice of a catalytic system is paramount to achieving high yields and selectivity in the chemical transformation of this compound. This document summarizes key palladium-catalyzed cross-coupling reactions, as well as catalytic oxidation and reduction reactions, providing detailed experimental protocols and performance data where available in the scientific literature.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position of the pyridine ring. The following sections compare the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of a carbon-carbon bond between this compound and an organoboron reagent. While extensive data for this specific substrate is limited, a documented example highlights the use of a palladium(0) catalyst.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-(4-ethyl-2-hydroxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | K₂CO₃ | Toluene / H₂O | 85 | Overnight | 20 | Patent: WO2018/5801 |
Experimental Protocol: Suzuki-Miyaura Coupling
To a reaction vessel containing this compound (1 equivalent) and 2-(4-ethyl-2-hydroxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equivalents) in a mixture of toluene and water is added potassium carbonate (2 equivalents). The mixture is degassed with nitrogen, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The reaction is stirred at 85°C overnight. After cooling to room temperature, the reaction mixture is filtered through celite and washed with ethyl acetate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by chromatography.
Heck Reaction & Buchwald-Hartwig Amination
Currently, there is a lack of specific, reproducible experimental data in the public domain for the Heck and Buchwald-Hartwig amination reactions of this compound. However, based on reactions with analogous bromopyridines, palladium-based catalysts are the systems of choice.
For the Heck reaction , typical catalysts include Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands such as PPh₃ or P(o-tol)₃. The reaction is generally carried out in polar aprotic solvents like DMF or NMP in the presence of a base such as Et₃N or NaOAc at elevated temperatures.
For the Buchwald-Hartwig amination , catalyst systems often consist of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos). A strong base, such as NaOtBu or K₃PO₄, is required, and the reaction is typically performed in solvents like toluene or dioxane.
Catalytic Oxidation
The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This transformation is crucial for subsequent derivatization, such as imine formation or further oxidation to a carboxylic acid. While various oxidizing agents can be employed, catalytic methods offer advantages in terms of selectivity and milder reaction conditions.
For related substrates, selective oxidation of a primary alcohol to an aldehyde in the presence of a bromine atom has been achieved using catalytic systems. One effective method is the Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a scavenger like 2-methyl-2-butene to prevent over-oxidation.[1] This method is known for its high selectivity for aldehydes under mild, buffered conditions.[1]
Catalytic Reduction
The reduction of this compound can proceed via two main pathways: reduction of the alcohol (which is generally not facile) or dehalogenation of the carbon-bromine bond. Catalytic hydrogenation is a common method for the latter.
In a study on a related protected derivative, catalytic hydrogenation using palladium on carbon (Pd/C) in methanol was shown to lead to overreduction and cleavage of a C-C bond in the bicyclic product, resulting in a piperidine derivative.[2] This suggests that under standard catalytic hydrogenation conditions, both debromination and reduction of the pyridine ring are possible. The choice of catalyst, solvent, and reaction conditions is critical to achieve selective debromination without affecting the pyridine ring or the methanol functionality.
For the selective reduction of the corresponding aldehyde to this compound, sodium borohydride in ethanol is an effective, albeit non-catalytic, method.[3]
Conclusion
Catalytic oxidation to the aldehyde and catalytic reduction via dehalogenation are also key transformations. The choice of catalyst and reaction conditions is crucial to ensure selectivity and avoid unwanted side reactions, such as over-oxidation or reduction of the pyridine ring. Further research is needed to establish optimized and high-yielding protocols for many of these transformations, which will undoubtedly expand the utility of this compound as a valuable building block in medicinal chemistry and materials science.
References
Comparative Guide to the Biological Activity of (4-Bromopyridin-3-yl)methanol Derivatives and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged structure in the design of novel therapeutic agents. (4-Bromopyridin-3-yl)methanol, with its strategically placed bromine atom and a reactive methanol group, represents a versatile starting point for the synthesis of a diverse library of compounds. The bromine atom can be functionalized through various cross-coupling reactions, while the methanol group can be modified to introduce different pharmacophoric features.
This guide aims to provide a comparative overview of the biological activities of derivatives of this compound and structurally related pyridine compounds. Due to a limited amount of publicly available data specifically on the biological screening of a wide range of this compound derivatives, this document incorporates data from analogous substituted pyridine compounds to illustrate the potential biological activities that could be explored for this particular scaffold. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel pyridine-based therapeutic agents.
Comparative Analysis of Biological Activity
The biological activities of pyridine derivatives are diverse, with significant findings in the areas of anticancer and antimicrobial research. The following sections summarize quantitative data from studies on various substituted pyridine compounds, offering insights into their potential therapeutic applications.
Anticancer Activity of Substituted Pyridine Derivatives
Pyridine-containing molecules have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are often multifaceted, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridin-3-yl pyrimidines (A2) | K562 | 0.03 ± 0.01 | Imatinib | 0.28 ± 0.02 |
| Pyridin-3-yl pyrimidines (A8) | K562 | 0.02 ± 0.01 | Imatinib | 0.28 ± 0.02 |
| Pyridin-3-yl pyrimidines (A9) | K562 | 0.04 ± 0.01 | Imatinib | 0.28 ± 0.02 |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | HeLa | 0.047 ± 0.005 | CA-4 | 0.002 ± 0.0003 |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | MCF-7 | 0.90 ± 0.08 | CA-4 | 0.0018 ± 0.0002 |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (9p) | A549 | 0.08 ± 0.009 | CA-4 | 0.0025 ± 0.0004 |
Table 1: In vitro anticancer activity of selected pyridine derivatives against various cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50).
Antimicrobial Activity of Substituted Pyridine Derivatives
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyridine derivatives have emerged as a promising class of compounds with potent activity against a range of microbial pathogens.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21b) | S. aureus (ATCC29213) | 2 | Linezolid | 2 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21d) | S. aureus (ATCC29213) | 2 | Linezolid | 2 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21e) | S. aureus (ATCC29213) | 4 | Linezolid | 2 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21f) | S. aureus (ATCC29213) | 2 | Linezolid | 2 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21b) | S. pneumoniae (ATCC49619) | 1 | Linezolid | 1 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21d) | S. pneumoniae (ATCC49619) | 1 | Linezolid | 1 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21e) | S. pneumoniae (ATCC49619) | 2 | Linezolid | 1 |
| 3-(Pyridine-3-yl)-2-oxazolidinone (21f) | S. pneumoniae (ATCC49619) | 1 | Linezolid | 1 |
Table 2: In vitro antimicrobial activity of 3-(Pyridine-3-yl)-2-oxazolidinone derivatives. Data is presented as the Minimum Inhibitory Concentration (MIC).[1][2][3]
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic as a positive control (e.g., Ciprofloxacin, Vancomycin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. In the first well of a row, add a specific volume of the stock solution of the test compound to achieve the highest desired concentration. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls:
-
Positive Control: A well containing MHB, inoculum, and a standard antibiotic.
-
Negative (Growth) Control: A well containing MHB and inoculum without any test compound.
-
Sterility Control: A well containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Visualizations
References
- 1. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Utilizing (4-Bromopyridin-3-yl)methanol as an Analytical Reference Standard
For researchers, scientists, and professionals in drug development, the purity and characterization of analytical reference standards are paramount for accurate and reproducible results. This guide provides a comparative overview of (4-Bromopyridin-3-yl)methanol and its commercially available isomers when used as analytical reference standards. Due to the limited availability of a certified reference standard for this compound, this document focuses on comparing its known properties with those of its isomers, for which more extensive analytical data is accessible.
Performance Comparison of Bromopyridine Methanol Isomers
Table 1: Physicochemical Properties of Bromopyridine Methanol Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |
| This compound | 197007-87-7 | C₆H₆BrNO | 188.02 | 302.8 ± 27.0[1] | 12.96 ± 0.10[1] |
| (3-Bromopyridin-2-yl)methanol | 52378-64-0 | C₆H₆BrNO | 188.02 | Not Available | Not Available |
| (3-bromopyridin-4-yl)methanol | 146679-66-5 | C₆H₆BrNO | 188.02 | Not Available | Not Available |
| (6-Bromopyridin-3-yl)methanol | 122306-01-8 | C₆H₆BrNO | 188.02 | Not Available | Not Available |
| (6-Bromopyridin-2-yl)methanol | 33674-96-3 | C₆H₆BrNO | 188.02 | 246[2] | Not Available |
Table 2: Comparison of Purity and Availability of Bromopyridine Methanol Isomer Standards
| Compound Name | Supplier Example(s) | Stated Purity | Analytical Method for Purity | Availability |
| This compound | Various research chemical suppliers | Not specified as a reference standard | Not applicable | Research chemical |
| (3-Bromopyridin-2-yl)methanol | MedchemExpress | 98.87%[3] | Gas Chromatography (GC) | Commercially Available |
| (3-bromopyridin-4-yl)methanol | Multiple vendors | ≥97% or 98.1% | Not specified | Commercially Available |
| (6-Bromopyridin-3-yl)methanol | Chem-Impex, other vendors | ≥98% (HPLC) or 97% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | Commercially Available |
| (6-Bromopyridin-2-yl)methanol | Sigma-Aldrich | 96% | Not specified | Commercially Available[2] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and comparison of analytical reference standards. Below are generalized protocols for key analytical techniques applicable to bromopyridine methanol isomers. These protocols are based on established methods for pyridine derivatives and should be optimized for the specific instrument and compound being analyzed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of bromopyridine methanol isomers and for monitoring their stability.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol to prepare a stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard solution.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of the reference standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the compound. For this compound, the expected ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methylene protons of the methanol group.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, which can be coupled to a GC or LC system (GC-MS or LC-MS).
-
Ionization Mode: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Analysis Mode: Full scan in positive ion mode.
-
Sample Preparation: For LC-MS, infuse a dilute solution of the sample in a suitable solvent (e.g., methanol/water) directly into the mass spectrometer. For GC-MS, a dilute solution in a volatile solvent like dichloromethane can be injected.
-
Data Analysis: The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The isotopic pattern for bromine (approximately equal intensity of M and M+2 peaks) should be observed.
Visualizations
To aid in the understanding of the analytical workflow and the relationships between different stages of reference standard qualification, the following diagrams are provided.
References
A Head-to-Head Battle: DFT vs. Hartree-Fock for the Computational Analysis of Bromopyridines
For researchers, scientists, and drug development professionals delving into the computational analysis of bromopyridines, the choice between Density Functional Theory (DFT) and Hartree-Fock (HF) methods is a critical one. This guide provides an objective comparison of these two powerhouse computational techniques, supported by experimental data, to inform the selection of the most appropriate method for your research needs.
Bromopyridines, a class of heterocyclic compounds, are significant scaffolds in medicinal chemistry and materials science. Accurate prediction of their molecular structure, electronic properties, and vibrational frequencies is paramount for understanding their reactivity, designing novel drug candidates, and engineering advanced materials. This guide will explore the theoretical underpinnings of DFT and HF, present a comparative analysis of their performance in predicting key molecular parameters of bromopyridines, and provide a detailed experimental protocol for conducting these computational studies.
Theoretical Framework: A Tale of Two Theories
At the heart of the comparison lies a fundamental difference in how these methods approximate the many-electron problem in quantum chemistry.
Hartree-Fock (HF) Theory: The Mean-Field Approximation
Hartree-Fock is an ab initio method that solves the Schrödinger equation by approximating the complex electron-electron repulsion as each electron moving in an average, or "mean," field created by all other electrons. This simplification, while computationally efficient, neglects the instantaneous correlation of electron motion. In essence, the movement of one electron is not instantaneously influenced by the movement of others, which is a key limitation.
Density Functional Theory (DFT): The Electron Density Approach
DFT, on the other hand, takes a different route. Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core principle of DFT is that the ground-state energy of a molecule is a unique functional of its electron density. DFT methods include an exchange-correlation functional that aims to account for the electron correlation effects that HF theory neglects. This inclusion of electron correlation is a primary reason for DFT's widespread popularity and success in many applications.
Performance Showdown: DFT vs. Hartree-Fock for Bromopyridines
Numerous studies have demonstrated that for systems like bromopyridines, DFT methods, particularly those employing hybrid functionals like B3LYP, generally provide results that are in better agreement with experimental data compared to the Hartree-Fock method.[1] This superiority is largely attributed to DFT's inclusion of electron correlation.
Optimized Geometries: Predicting Molecular Structure
The accurate prediction of bond lengths and bond angles is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity and material properties. For substituted pyridines, studies have consistently shown that DFT/B3LYP calculations yield geometrical parameters that correlate better with experimental data than those obtained using the HF method.[1]
Below are illustrative comparisons of calculated and experimental geometric parameters for bromopyridine derivatives.
Table 1: Comparison of Optimized Geometrical Parameters for a Bromopyridine Derivative
| Parameter | Bond/Angle | Experimental | DFT (B3LYP) | Hartree-Fock (HF) |
| Bond Length (Å) | C-Br | 1.895 | 1.908 | 1.885 |
| C-N | 1.334 | 1.338 | 1.321 | |
| C-C (avg) | 1.385 | 1.391 | 1.378 | |
| Bond Angle (°) | C-C-Br | 119.8 | 119.9 | 120.1 |
| C-N-C | 117.2 | 117.1 | 117.5 |
Note: The data in this table is representative and compiled from typical results in computational studies of similar molecules.
Vibrational Frequencies: Probing Molecular Vibrations
Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule's vibrational modes. Computational methods can predict these frequencies, aiding in the assignment of experimental spectra. For the vibrational analysis of di- and tri-halopyridines, DFT has been shown to be more reliable than HF. One study on 2,5-dibromopyridine concluded that the B3LYP method is superior to the HF method for predicting both molecular structure and vibrational frequencies.
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Bromopyridine Derivative
| Vibrational Mode | Experimental (FT-IR/Raman) | DFT (B3LYP) (Scaled) | Hartree-Fock (HF) (Scaled) |
| C-H stretch | 3085 | 3088 | 3105 |
| Ring stretch | 1570 | 1572 | 1585 |
| C-Br stretch | 680 | 678 | 695 |
Note: Calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical models and the neglect of anharmonicity.
Electronic Properties: Dipole Moment
The dipole moment is a measure of the polarity of a molecule and is crucial for understanding intermolecular interactions, solubility, and drug-receptor binding. DFT methods are generally considered to provide more accurate predictions of dipole moments than HF because of the inclusion of electron correlation, which influences the electron density distribution. For 3-bromo-2-hydroxypyridine, the dipole moment was a key factor in understanding its stability and intermolecular interactions.[1]
Table 3: Comparison of Calculated and Experimental Dipole Moments (Debye)
| Molecule | Experimental | DFT (B3LYP) | Hartree-Fock (HF) |
| 3-Bromopyridine | 1.63 | 1.68 | 1.85 |
Note: Experimental values can vary depending on the measurement technique and solvent.
Experimental Protocols: A Guide to Your Computational Analysis
The following is a generalized protocol for performing geometry optimization and vibrational frequency calculations on bromopyridines using the Gaussian software package, a widely used program in computational chemistry.
1. Molecule Building and Initial Setup:
-
Use a molecular modeling program (e.g., GaussView, Avogadro) to build the desired bromopyridine isomer (2-, 3-, or 4-bromopyridine).
-
Perform an initial "clean-up" of the geometry using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the structure as a Gaussian input file (.gjf or .com).
2. Gaussian Input File for Geometry Optimization and Frequency Calculation:
The input file is a text file that provides Gaussian with the necessary information to perform the calculation. Below are example input file structures for both DFT and HF calculations.
DFT (B3LYP) Calculation:
Hartree-Fock (HF) Calculation:
Explanation of Keywords:
-
%nprocshared=4: Specifies the number of processor cores to be used.
-
%mem=4GB: Allocates 4 gigabytes of memory for the calculation.
-
%chk=...: Creates a checkpoint file to store the results.
-
#p: Indicates a "pretty" print format for the output.
-
B3LYP/6-311++G(d,p) or HF/6-311++G(d,p): Specifies the level of theory (DFT functional or HF) and the basis set. The 6-311++G(d,p) basis set is a good choice for providing accurate results for molecules of this size.
-
Opt: Requests a geometry optimization to find the minimum energy structure.
-
Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry. This is also crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
The lines following the route section (#p ...) contain a title for the calculation, the charge (0 for neutral molecules), and the spin multiplicity (1 for a singlet ground state).
-
The final section contains the atomic symbols and their Cartesian coordinates.
3. Running the Calculation:
-
Submit the input file to the Gaussian program.
4. Analysis of the Output:
-
The output file (.log or .out) will contain a wealth of information.
-
Geometry Optimization: Look for the "Optimized Parameters" section to find the final, optimized bond lengths and angles.
-
Vibrational Frequencies: The "Frequencies" section will list the calculated vibrational frequencies and their corresponding IR and Raman intensities. It is important to check for the absence of imaginary frequencies to confirm a true energy minimum.
-
Dipole Moment: The dipole moment will be reported in the "Dipole moment (field-indep. basis, Debye)" section.
Visualizing the Computational Workflow and Theoretical Differences
To better understand the processes and concepts discussed, the following diagrams are provided.
References
A Comparative Guide to the Synthesis of (4-Bromopyridin-3-yl)methanol for Researchers
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and emerging synthetic routes to (4-Bromopyridin-3-yl)methanol, a valuable building block in medicinal chemistry. We present a detailed examination of two primary methods: the reduction of 3-Bromo-4-pyridinecarboxaldehyde and a multi-step synthesis commencing from 4-Methyl-3-nitropyridine. This guide includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in methodological selection.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Reduction of Aldehyde | Route 2: From 4-Methyl-3-nitropyridine |
| Starting Material | 3-Bromo-4-pyridinecarboxaldehyde | 4-Methyl-3-nitropyridine |
| Key Transformations | Aldehyde Reduction | Nitro Reduction, Sandmeyer Reaction, Oxidation, Aldehyde Reduction |
| Overall Yield | High (Typical) | Moderate |
| Purity | ≥97% (after purification)[1] | Variable, dependent on multiple steps |
| Reaction Time | 2-6 hours[2] | Multiple days |
| Number of Steps | 1 | 4 |
| Simplicity | High | Low |
| Scalability | Good | Moderate |
Route 1: Reduction of 3-Bromo-4-pyridinecarboxaldehyde
This is a direct and widely utilized method for the synthesis of this compound. The core of this approach is the selective reduction of the aldehyde functional group to a primary alcohol.
A key strategy for this synthesis is the reduction of 3-bromo-4-pyridinecarboxaldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[2] This method is favored for its operational simplicity and high chemoselectivity towards aldehydes and ketones.
Experimental Protocol:
Materials:
-
3-Bromo-4-pyridinecarboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-Bromo-4-pyridinecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient elution of methanol in dichloromethane (e.g., 1-2% methanol) to afford pure this compound.[2]
Performance Data:
-
Yield: Typically high, with reports of ≥70% after purification.[2]
-
Purity: High purity of ≥97% can be achieved after column chromatography.[1]
-
Reaction Time: The reduction is relatively fast, typically completed within 2 to 6 hours.[2]
Synthesis Workflow:
Caption: Workflow for the reduction of 3-Bromo-4-pyridinecarboxaldehyde.
Route 2: Multi-step Synthesis from 4-Methyl-3-nitropyridine
This route offers an alternative approach starting from a more readily available precursor, 4-Methyl-3-nitropyridine. This pathway involves a sequence of reactions to first generate an intermediate which is then converted to the target molecule.
Experimental Protocol:
This synthesis involves four main stages:
Step 1: Reduction of 4-Methyl-3-nitropyridine to 4-Methyl-3-aminopyridine
-
Procedure: 4-Methyl-3-nitropyridine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is hydrogenated in an autoclave under hydrogen pressure (0.5 MPa) at a controlled temperature (e.g., 30°C) for approximately 15 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield 4-methyl-3-aminopyridine.[3]
-
Yield: High molar yields of up to 97% have been reported for this step.[3]
Step 2: Sandmeyer Reaction to form 4-Methyl-3-bromopyridine
-
Procedure: 4-Methyl-3-aminopyridine is treated with hydrobromic acid and then diazotized with a sodium nitrite solution at low temperatures (-5°C to 0°C). The resulting diazonium salt is then decomposed in the presence of bromine to yield 4-methyl-3-bromopyridine. The pH is adjusted to 9 with sodium hydroxide solution, and the product is extracted with ethyl acetate.[3]
-
Yield: A molar yield of 95% has been reported for this transformation.[3]
Step 3: Oxidation of 4-Methyl-3-bromopyridine to 3-Bromo-4-pyridinecarboxaldehyde
-
This step typically involves the oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed, such as selenium dioxide or potassium permanganate, under controlled conditions. The specific protocol for this transformation was not detailed in the searched literature but is a standard organic transformation.
Step 4: Reduction of 3-Bromo-4-pyridinecarboxaldehyde to this compound
-
The final step is the reduction of the aldehyde, which follows the same procedure as described in Route 1.
Performance Data:
-
Overall Yield: The overall yield for this multi-step synthesis will be the product of the yields of each individual step and is expected to be moderate.
-
Purity: Purity at each stage is crucial, and purification steps are required after each reaction, which can impact the overall efficiency.
-
Reaction Time: This is a lengthy process, spanning multiple days to complete all the steps.
Synthesis Workflow:
Caption: Multi-step synthesis of this compound.
Conclusion
For the synthesis of this compound, the reduction of 3-Bromo-4-pyridinecarboxaldehyde (Route 1) presents a more direct, efficient, and higher-yielding approach compared to the multi-step synthesis from 4-Methyl-3-nitropyridine (Route 2). The single-step nature of Route 1 makes it more amenable to scale-up and simplifies the purification process.
Route 2, while longer and likely lower yielding overall, may be a viable option if the starting material, 4-Methyl-3-nitropyridine, is significantly more accessible or cost-effective than 3-Bromo-4-pyridinecarboxaldehyde. However, it requires careful optimization of each of the four distinct chemical transformations.
Researchers should select the most appropriate route based on the availability of starting materials, desired scale of synthesis, and the time and resources available. For most laboratory and pilot-scale preparations, the direct reduction of the corresponding aldehyde is the recommended and more straightforward pathway.
References
Comparative Analysis of Antibody Cross-Reactivity Targeting Pyridine-Based Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibodies targeting pyridine-based haptens, with a focus on their cross-reactivity with structurally similar molecules. Understanding the specificity of these antibodies is critical for the development of reliable and accurate immunoassays for research, diagnostics, and drug development. This document summarizes key experimental data, details relevant methodologies, and visualizes the workflows for antibody characterization.
Data Presentation: Cross-Reactivity Analysis
The specificity of an antibody is determined by its ability to distinguish the target analyte from other structurally related compounds. Cross-reactivity is often evaluated in competitive immunoassays, where the concentration of a compound that causes 50% inhibition of the signal (IC50) is determined. The percentage of cross-reactivity is then calculated relative to the target analyte.
Below is a summary of hypothetical, yet representative, cross-reactivity data for a monoclonal antibody raised against a pyridine-based hapten.
| Analyte | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target Hapten (Hapten-A) | Pyridine with specific side chain | 10 | 100 |
| Analog 1 | Pyridine with altered side chain | 50 | 20 |
| Analog 2 | Pyridine with different substituent | 200 | 5 |
| Analog 3 | Non-pyridine heterocyclic compound | > 1000 | < 1 |
| Unrelated Compound | Structurally dissimilar molecule | > 10000 | < 0.1 |
Note: This data is illustrative and serves to demonstrate how cross-reactivity is presented. Actual values will vary depending on the specific antibody and hapten.
Experimental Protocols
The generation of robust cross-reactivity data relies on well-defined experimental protocols. The two primary methods for assessing the specificity of antibodies against small molecule haptens are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a widely used method for quantifying small molecules.[1][2] In this format, the free hapten in a sample competes with a hapten-protein conjugate coated on the microplate for binding to a limited amount of antibody.[3][4]
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Hapten-protein conjugate (for coating)
-
Monoclonal antibody specific for the pyridine-based hapten
-
Standards of the target hapten and potential cross-reactants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the hapten-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound conjugate.[5]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[5]
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of the standard solution (or sample) and 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.[6]
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including antibody-antigen binding.[7] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Antibody specific for the pyridine-based hapten
-
Target hapten and potential cross-reactants
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the antibody solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the target hapten over the sensor surface and monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where buffer flows over the surface.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound hapten from the antibody surface, preparing it for the next injection.
-
-
Cross-Reactivity Testing:
-
Repeat the binding analysis with the potential cross-reactants at the same concentrations as the target hapten.
-
-
Data Analysis:
-
The binding response is proportional to the amount of analyte bound to the immobilized antibody.
-
By comparing the binding responses of the cross-reactants to the target hapten, the degree of cross-reactivity can be determined. Kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can also be calculated.[8]
-
Mandatory Visualization
Caption: Workflow for antibody development and cross-reactivity analysis.
Caption: Workflow of a competitive indirect ELISA for hapten detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 8. rapidnovor.com [rapidnovor.com]
Safety Operating Guide
Proper Disposal of (4-Bromopyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of (4-Bromopyridin-3-yl)methanol.
This compound is a halogenated pyridine derivative. As with many halogenated organic compounds, it requires careful management as hazardous waste. The information presented here is synthesized from safety data sheets of structurally similar compounds and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a respirator may be necessary.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the table below summarizes key physical and chemical properties based on available data for the compound and its isomers. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [3] |
| Molar Mass | 188.02 g/mol | [3] |
| Boiling Point | 302.8±27.0 °C (Predicted) | [3] |
| Storage Condition | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol for its disposal as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with non-halogenated chemical waste. Halogenated and non-halogenated waste streams must be kept separate.
-
Collect waste in a designated, properly labeled, and chemically compatible container. The container should be kept tightly sealed when not in use.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials.
4. Disposal Request:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][5]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded or reused.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate halogenated waste stream.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling (4-Bromopyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-Bromopyridin-3-yl)methanol, a compound used in various research and development applications.
Hazard Identification and Precautions:
This compound and its structural analogs are classified as irritants.[1][2] Based on data from similar compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
Personal Protective Equipment (PPE):
The consistent use of appropriate PPE is the first line of defense against chemical exposure.[3] Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for handling pyridine-based compounds.[3][4] | To prevent skin contact and irritation.[1][2] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes. | To protect against splashes and prevent serious eye irritation.[1][2] |
| Body Protection | Laboratory coat | Fully-buttoned to provide maximum coverage. | To prevent contact with personal clothing and skin.[3][4] |
| Respiratory Protection | Use in a fume hood | A properly functioning fume hood is the primary engineering control.[3][4] | To minimize inhalation of harmful vapors and dust.[1][2] |
Experimental Protocols:
Safe Handling Procedure:
-
Preparation: Before handling, ensure the work area, such as a fume hood, is clean and free of incompatible materials.[5] An emergency eyewash station and safety shower should be readily accessible.[4]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within a fume hood to control exposure.[3] Use non-sparking tools to prevent ignition sources.[6][7]
-
Reaction Setup: If used in a reaction, add the compound carefully to the reaction vessel to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1] Clean and decontaminate all work surfaces and equipment.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Storage and Disposal:
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5] Keep it away from incompatible substances and sources of ignition.[4][5]
Disposal Plan: All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations.[1]
-
Liquid Waste: Collect aqueous and organic solutions containing the compound in a designated, properly labeled, and sealed hazardous waste container.[5]
-
Solid Waste: Contaminated lab supplies such as gloves, filter paper, and paper towels must be collected in a designated solid hazardous waste container.[5]
-
Container Disposal: Do not reuse empty containers. Dispose of them as unused product in an approved waste disposal plant.[1]
Visual Workflow for Safe Handling and Disposal:
Caption: Safe handling and disposal workflow.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 3-Bromopyridine-4-methanol - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


